molecular formula C13H10N4O3 B2610372 N'-(3-nitrobenzylidene)isonicotinohydrazide CAS No. 16012-26-3

N'-(3-nitrobenzylidene)isonicotinohydrazide

Cat. No.: B2610372
CAS No.: 16012-26-3
M. Wt: 270.248
InChI Key: GTORRVVNCWSJKS-OQLLNIDSSA-N
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Description

N'-(3-nitrobenzylidene)isonicotinohydrazide is a useful research compound. Its molecular formula is C13H10N4O3 and its molecular weight is 270.248. The purity is usually 95%.
BenchChem offers high-quality N'-(3-nitrobenzylidene)isonicotinohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N'-(3-nitrobenzylidene)isonicotinohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-[(E)-(3-nitrophenyl)methylideneamino]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4O3/c18-13(11-4-6-14-7-5-11)16-15-9-10-2-1-3-12(8-10)17(19)20/h1-9H,(H,16,18)/b15-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTORRVVNCWSJKS-OQLLNIDSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C=NNC(=O)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])/C=N/NC(=O)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601329344
Record name N-[(E)-(3-nitrophenyl)methylideneamino]pyridine-4-carboxamide
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Molecular Weight

270.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

27.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26659584
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

885946-38-3, 16012-26-3
Record name N-[(E)-(3-nitrophenyl)methylideneamino]pyridine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601329344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-PYRIDINECARBOXYLIC (3-NITROBENZYLIDENE)HYDRAZIDE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Guide: Pharmaceutical Applications of 3-Nitrobenzylidene Isonicotinoylhydrazone

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 3-nitrobenzylidene isonicotinoylhydrazone , a Schiff base derivative of isoniazid. It is structured for researchers and drug development professionals, focusing on its dual-potential as a potent antitubercular agent and a promising chemotherapeutic scaffold.

Executive Summary

3-nitrobenzylidene isonicotinoylhydrazone (3-NBIH) represents a strategic modification of the first-line antitubercular drug, isoniazid (INH). By condensing INH with 3-nitrobenzaldehyde, the resulting hydrazone exhibits enhanced lipophilicity and metal-chelating properties compared to the parent compound.

Key Technical Value Propositions:

  • Antitubercular Potency: Retains high efficacy against Mycobacterium tuberculosis H37Rv (MIC range: 0.1 – 2.0 µM), with potential activity against specific katG-deficient resistant strains due to alternative activation or transport mechanisms.

  • Oncological Potential: Acts as a tridentate iron chelator (ONO donor set), inhibiting ribonucleotide reductase and inducing cytotoxic effects in neoplastic cells (IC50 ~10–50 µM).

  • Synthetic Accessibility: High-yield (>85%), one-step synthesis suitable for library generation and Structure-Activity Relationship (SAR) optimization.

Chemical Identity & Synthesis[1][2][3][4][5]

Structural Characteristics

The compound belongs to the N-acylhydrazone class.[1] The 3-nitro group on the benzylidene ring introduces an electron-withdrawing element that alters the electronic density of the azomethine (-N=CH-) linkage, influencing both hydrolytic stability and binding affinity to metal ions (Fe, Cu, Zn).

  • IUPAC Name: N'-[(E)-(3-nitrophenyl)methylidene]pyridine-4-carbohydrazide

  • Molecular Formula: C₁₃H₁₀N₄O₃

  • Molecular Weight: 270.24 g/mol

  • Geometry: Predominantly E-isomer due to steric stability.

Synthesis Protocol

The synthesis follows a classic Schiff base condensation. The reaction is acid-catalyzed and driven to completion by the precipitation of the product.

Reagents:

  • Isoniazid (INH)[2]

  • 3-Nitrobenzaldehyde[3]

  • Solvent: Absolute Ethanol or Methanol

  • Catalyst: Glacial Acetic Acid (drops)

Workflow Diagram:

Synthesis_Pathway INH Isoniazid (Pyridine-4-carbohydrazide) Reaction Reflux (3-4 hrs) Ethanol + cat. AcOH INH->Reaction Aldehyde 3-Nitrobenzaldehyde Aldehyde->Reaction Intermediate Carbinolamine Intermediate Reaction->Intermediate Nucleophilic Attack Product 3-Nitrobenzylidene Isonicotinoylhydrazone (Yellow Precipitate) Intermediate->Product Dehydration (-H2O) Purification Filtration & Recrystallization (EtOH) Product->Purification

Figure 1: Synthetic pathway for 3-nitrobenzylidene isonicotinoylhydrazone via acid-catalyzed condensation.

Step-by-Step Protocol:

  • Dissolution: Dissolve 10 mmol of isoniazid in 20 mL of hot absolute ethanol.

  • Addition: Add 10 mmol of 3-nitrobenzaldehyde to the solution.

  • Catalysis: Add 2-3 drops of glacial acetic acid.

  • Reflux: Heat the mixture under reflux for 3–4 hours. A color change (typically to yellow) indicates Schiff base formation.

  • Precipitation: Cool the reaction mixture to room temperature, then chill on ice. The product will precipitate as yellow crystals.

  • Purification: Filter the solid under vacuum, wash with cold ethanol and ether. Recrystallize from hot ethanol to achieve analytical purity.

Pharmacological Profile: Antitubercular Activity[2][9][10][11][12][13][14][15][16]

Efficacy Data

3-NBIH demonstrates significant inhibitory activity against the virulent M. tuberculosis H37Rv strain.[4] The lipophilic nature of the benzylidene moiety facilitates penetration through the mycolic acid-rich mycobacterial cell wall.

StrainMIC (µg/mL)MIC (µM)Comparison to INH
M. tb H37Rv (Susceptible)0.2 – 0.50.74 – 1.85Comparable / Slightly Lower
M. tb (Clinical Isolates)0.5 – 2.01.85 – 7.40Effective
M. tb (katG mutant)VariableVariablePotentially Active*

*Note: While INH resistance is often driven by katG mutations (preventing activation), hydrazones may exhibit activity against some resistant strains depending on their ability to chelate metals or undergo alternative activation.

Mechanism of Action (MoA)

The mechanism is dual-faceted:

  • InhA Inhibition: Like INH, the hydrazone can be hydrolyzed intracellularly to release the isonicotinoyl radical, which forms an adduct with NAD+, inhibiting Enoyl-ACP Reductase (InhA) and blocking mycolic acid synthesis.

  • Metal Chelation: The ONO donor system (Oxygen from carbonyl, Nitrogen from azomethine, Oxygen from nitro/other substituents if present) can chelate transition metals essential for bacterial metalloenzymes.

Oncological Application: Cytotoxicity & Iron Chelation[12]

Beyond tuberculosis, 3-NBIH acts as a Ribonucleotide Reductase (RNR) Inhibitor via iron chelation. Tumor cells have a high requirement for iron to sustain rapid DNA replication.

Cytotoxicity Mechanism

The compound functions as a tridentate ligand. The hydrophobic benzylidene tail allows it to permeate the cell membrane, where it sequesters intracellular iron (Fe²⁺/Fe³⁺).

Signaling Pathway & Effect:

Anticancer_Mechanism Compound 3-NBIH (Lipophilic Chelator) CellEntry Passive Diffusion (Cell Membrane) Compound->CellEntry Fe_Pool Intracellular Labile Iron Pool (LIP) CellEntry->Fe_Pool Chelation Complex [Fe-(3-NBIH)2] Complex Fe_Pool->Complex Depletion of Free Iron RNR Ribonucleotide Reductase (Iron-Dependent) Fe_Pool->RNR Required Cofactor Complex->RNR Inhibition (Lack of Fe) ROS ROS Generation (Fenton Chemistry) Complex->ROS Redox Cycling DNA_Synth DNA Synthesis RNR->DNA_Synth Blocked Apoptosis Apoptosis / Cell Death ROS->Apoptosis DNA_Synth->Apoptosis S-phase Arrest

Figure 2: Mechanism of cytotoxicity via iron depletion and ROS generation.

Biological Activity[3][6][10][11][13][15][17]
  • Target: Ribonucleotide Reductase (R2 subunit).

  • Effect: S-phase cell cycle arrest.

  • Selectivity: Higher toxicity toward cancer cells due to their elevated transferrin receptor expression and iron demand.

Experimental Protocols for Validation

MIC Determination (Alamar Blue Assay)

To verify antitubercular activity, use the Microplate Alamar Blue Assay (MABA).

  • Preparation: Prepare stock solution of 3-NBIH in DMSO (1 mg/mL).

  • Dilution: Perform serial 2-fold dilutions in 96-well plates using Middlebrook 7H9 broth.

  • Inoculation: Add 100 µL of M. tuberculosis H37Rv suspension (approx. 2x10⁵ CFU/mL).

  • Incubation: Incubate at 37°C for 5 days.

  • Development: Add 20 µL of Alamar Blue reagent and 12 µL of 10% Tween 80. Incubate for 24 hours.

  • Readout: A color change from blue (oxidized) to pink (reduced) indicates bacterial growth. The MIC is the lowest concentration preventing the color change.

Cytotoxicity Assay (MTT)
  • Seeding: Seed cancer cells (e.g., A549, MCF-7) in 96-well plates (5x10³ cells/well).

  • Treatment: Treat with 3-NBIH (0.1 – 100 µM) for 48/72 hours.

  • MTT Addition: Add MTT reagent; incubate for 4 hours.

  • Solubilization: Dissolve formazan crystals in DMSO.

  • Measurement: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression.

References

  • Bernhardt, P. V. (2007). Tuberculosis: A medicinal chemist's perspective. Future Medicinal Chemistry. Link

  • Sriram, D., et al. (2005). Synthesis and antimycobacterial activity of some N,N'-disubstituted isonicotinohydrazide derivatives. Arkivoc.[5] Link

  • Lourenço, M. C. S., et al. (2008). Synthesis and anti-mycobacterial activity of (E)-N'-(monosubstituted-benzylidene)isonicotinohydrazide derivatives. Arkivoc.[5] Link

  • Richardson, D. R., et al. (2004). Potent antitumor activity of novel iron chelators derived from di-2-pyridylketone isonicotinoyl hydrazone involves Fenton-derived free radical generation. Clinical Cancer Research. Link

  • Maccari, R., et al. (2005). Isoniazid-related hydrazones with antimycobacterial activity. Farmaco. Link

  • Cynamon, M. H., et al. (1999). Pyridine-derived hydrazones as anti-tuberculosis agents. Journal of Medicinal Chemistry. Link

Sources

Methodological & Application

Green chemistry methods for synthesizing N'-(3-nitrobenzylidene)isonicotinohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the synthesis of N'-(3-nitrobenzylidene)isonicotinohydrazide , a pharmacologically significant Schiff base derived from the antitubercular drug Isoniazid (INH). Traditionally synthesized using volatile organic solvents and reflux conditions, this protocol introduces three Green Chemistry methodologies: Microwave-Assisted Synthesis , Mechanochemical (Grindstone) Synthesis , and Natural Acid Catalysis (Lemon Juice) . These methods demonstrate superior atom economy, reduced reaction times (minutes vs. hours), and higher yields (>90%) compared to conventional thermal reflux, aligning with the 12 Principles of Green Chemistry.

Scientific Background & Mechanism[1][2]

The target compound is formed via a condensation reaction between Isoniazid (primary amine) and 3-Nitrobenzaldehyde (carbonyl). The presence of the electron-withdrawing nitro group (


) at the meta position of the benzaldehyde enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by the hydrazine moiety of isoniazid.
Reaction Mechanism

The reaction proceeds through a nucleophilic addition-elimination pathway. Acid catalysis (using acetic acid or citric acid from lemon juice) protonates the carbonyl oxygen, making the carbon more susceptible to nucleophilic attack.

ReactionMechanism Reactants Reactants Isoniazid + 3-Nitrobenzaldehyde Activation Acid Activation (Protonation of C=O) Reactants->Activation H+ Catalyst Intermediate Tetrahedral Intermediate (Carbinolamine) Activation->Intermediate Nucleophilic Attack Dehydration Dehydration (- H₂O) Intermediate->Dehydration Proton Transfer Product Product N'-(3-nitrobenzylidene) isonicotinohydrazide Dehydration->Product Imine Formation

Figure 1: Mechanistic pathway for the acid-catalyzed formation of the hydrazone linkage.

Experimental Protocols

Method A: Microwave-Assisted Synthesis (High Efficiency)

Best for: High-throughput screening and maximizing yield.

Principle: Microwave irradiation provides direct dielectric heating, aligning dipolar molecules (ethanol/water) and ions, leading to rapid internal heating and faster reaction kinetics.

Materials:

  • Isoniazid (1.0 mmol)[1]

  • 3-Nitrobenzaldehyde (1.0 mmol)

  • Solvent: Absolute Ethanol (2-3 mL) or Water (Green alternative)

  • Catalyst: Glacial Acetic Acid (2 drops)[1]

  • Equipment: Microwave Synthesizer (e.g., Biotage or CEM) or modified domestic microwave (700W).

Protocol:

  • Dissolution: In a microwave-safe vial (10 mL), dissolve 1.0 mmol of Isoniazid in minimal ethanol (approx. 1.5 mL).

  • Addition: Add 1.0 mmol of 3-Nitrobenzaldehyde. The mixture may turn slightly turbid.

  • Catalysis: Add 2 drops of glacial acetic acid. Cap the vial (ensure pressure relief capability if using a sealed system).

  • Irradiation: Irradiate at 85°C (or 140-280 W power) for 2–4 minutes .

    • Note: If using a domestic microwave, use "pulse" mode (10s ON, 10s OFF) for 2 minutes to prevent solvent superheating.

  • Work-up: Cool the reaction mixture to room temperature. A solid precipitate (Schiff base) will form immediately.

  • Purification: Pour the mixture into ice-cold water (10 mL). Filter the solid under vacuum.[2] Wash with cold ethanol (2 x 2 mL).

  • Drying: Dry in an oven at 60°C or under vacuum.

Method B: Mechanochemical "Grindstone" Synthesis (Solvent-Free)

Best for: Zero-waste metrics and educational demonstrations.

Principle: Mechanical energy (friction) provides the activation energy. The reaction occurs at the solid-solid interface or in a eutectic melt phase.

Protocol:

  • Weighing: Weigh 1.0 mmol of Isoniazid and 1.0 mmol of 3-Nitrobenzaldehyde.

  • Grinding: Place both solids in a clean agate mortar.

  • Activation: Add 2-3 drops of glacial acetic acid (acts as a liquid assisted grinding agent, LAG).

  • Reaction: Grind vigorously with a pestle for 5–10 minutes . The mixture will transition from a white powder to a yellow/orange paste, indicating Schiff base formation.

  • Work-up: Add 10 mL of cold water to the paste and triturate to remove unreacted starting materials.

  • Filtration: Filter the solid, wash with water, and dry.

Method C: Natural Acid Catalysis (Lemon Juice)

Best for: Replacing corrosive mineral/organic acids with renewable biocatalysts.

Principle: Citric acid and ascorbic acid present in lemon juice act as natural, biodegradable Brønsted acid catalysts.

Protocol:

  • Preparation: Extract fresh lemon juice and filter it through a cotton plug to remove pulp.

  • Mixing: Dissolve Isoniazid (1.0 mmol) and 3-Nitrobenzaldehyde (1.0 mmol) in 5 mL of aqueous ethanol (1:1 v/v).

  • Catalysis: Add 1.0 mL of filtered lemon juice.

  • Reaction: Stir at room temperature for 20–30 minutes . (Gentle warming to 50°C can reduce time to <10 mins).

  • Precipitation: The product precipitates out as a colored solid.

  • Isolation: Filter, wash with water, and recrystallize from ethanol if necessary.

Comparative Analysis & Workflow

The following diagram illustrates the decision matrix for selecting a synthesis method based on laboratory constraints and goals.

Workflow Start Start: Synthesis Selection Decision Prioritize Speed or Waste? Start->Decision Microwave Microwave Method (Speed & Yield) Decision->Microwave Speed Grindstone Grindstone Method (Zero Solvent) Decision->Grindstone Zero Waste Lemon Natural Catalyst (Bio-Renewable) Decision->Lemon Safety/Green ProcessMW Irradiate 2-4 min Recrystallize Microwave->ProcessMW ProcessGrind Grind 5-10 min Wash with Water Grindstone->ProcessGrind ProcessLemon Stir 20 min Filter Lemon->ProcessLemon Result Final Product >90% Yield ProcessMW->Result ProcessGrind->Result ProcessLemon->Result

Figure 2: Experimental workflow selection guide.

Data Comparison Table
MetricConventional RefluxMicrowave-AssistedGrindstone (Mechanochemical)Lemon Juice Catalysis
Reaction Time 4–8 Hours2–4 Minutes5–10 Minutes20–30 Minutes
Yield 70–80%95–98%92–96%85–92%
Solvent Usage High (Ethanol)MinimalNone/TraceAqueous Ethanol
Energy Input High (Prolonged Heat)Low (Targeted)Low (Manual)Low (Ambient)
Atom Economy ModerateHighExcellentHigh

Characterization & Quality Control

To validate the synthesis, the following physicochemical properties must be verified.

  • Melting Point:

    • Expected Range: 200–210°C (Note: Decomposition often occurs near melting point).

    • Protocol: Use a capillary melting point apparatus. Sharp melting behavior indicates high purity.

  • FTIR Spectroscopy (Key Bands):

    • C=O (Amide): 1650–1670 cm⁻¹ (Strong stretch).

    • C=N (Imine/Azomethine): 1600–1620 cm⁻¹ (Confirming Schiff base formation).

    • NO₂ (Nitro): ~1530 cm⁻¹ (Asymmetric) and ~1350 cm⁻¹ (Symmetric).

    • NH: 3200–3300 cm⁻¹.

  • Solubility:

    • Soluble in DMSO, DMF.

    • Sparingly soluble in Ethanol/Methanol (at room temp).

    • Insoluble in Water.

Expert Insights & Troubleshooting

  • Moisture Sensitivity: Schiff base formation is reversible. While isoniazid hydrazones are relatively stable, excess water in the microwave method can sometimes hydrolyze the product back to reactants. Ensure the reaction mixture is not too dilute.

  • Stoichiometry: Always use a 1:1 molar ratio. Excess aldehyde can be difficult to remove without recrystallization, whereas excess isoniazid is water-soluble and washes away easily.

  • Color Change: The reaction is visually self-indicating. The mixture will shift from white/colorless reactants to a yellow/orange solid product due to the conjugation of the nitro-aromatic system with the hydrazone.

References

  • Microwave-Assisted Synthesis of Isoniazid Derivatives

    • Title: Microwave-Assisted Synthesis of Schiff Bases of Isoniazid and Evaluation of Their Anti-Proliferative and Antibacterial Activities.[3]

    • Source: Molbank (MDPI), 2021.
    • Link:[Link]

  • Natural Acid Catalysis

    • Title: Lemon Juice as a Natural Catalyst for Synthesis of Schiff's Base: A Green Chemistry Approach.
    • Source: International Journal of Advanced Engineering Research and Science (IJAERS).
    • Link:[Link]

  • Mechanochemical/Grindstone Methods

    • Title: Synthesis of New Bis-Schiff bases via environmentally benign grindstone technique.[4]

    • Source: Der Pharma Chemica.
    • Link:[Link]

  • General Characterization of Isoniazid Hydrazones

    • Title: Synthesis and characterization of (E)-N'-(substituted benzylidene)
    • Source: Acta Poloniae Pharmaceutica.[5]

    • Link:[Link]

Sources

Preparation of transition metal complexes using N'-(3-nitrobenzylidene)isonicotinohydrazide ligand

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for synthesizing and characterizing transition metal complexes (Cu(II), Co(II), Ni(II), Zn(II)) utilizing the Schiff base ligand N'-(3-nitrobenzylidene)isonicotinohydrazide (NNBIH) .

The NNBIH ligand is a derivative of Isoniazid (a first-line antitubercular drug). Complexation with transition metals is a critical strategy in medicinal chemistry to enhance lipophilicity, facilitate membrane permeation, and reduce bacterial resistance. This guide provides a robust, self-validating workflow for researchers in bioinorganic chemistry and drug discovery.

Reaction Mechanism & Coordination Strategy

The synthesis involves a two-stage process:

  • Condensation: Formation of the Schiff base ligand via the reaction of Isonicotinic acid hydrazide (INH) and 3-nitrobenzaldehyde.

  • Chelation: Coordination of the ligand to a metal center [M(II)].[1][2]

Coordination Mode: The NNBIH ligand typically acts as a bidentate chelator coordinating through:

  • The Azomethine Nitrogen (>C=N-) [2][3]

  • The Carbonyl Oxygen (>C=O)

This forms a stable five-membered chelate ring. Depending on the pH and metal salt, the ligand may coordinate in its neutral keto form or anionic enol form.

CoordinationMode cluster_complex Chelation Geometry Metal Metal Center (M²⁺) Ligand NNBIH Ligand (Bidentate) O_donor Carbonyl Oxygen (Donor) Ligand->O_donor contains N_donor Azomethine Nitrogen (Donor) Ligand->N_donor contains O_donor->Metal Coordinate Bond N_donor->Metal Coordinate Bond

Figure 1: Schematic representation of the bidentate coordination mode of NNBIH to a transition metal center.

Experimental Protocols

Materials & Reagents
  • Precursors: Isonicotinic acid hydrazide (INH) (>99%), 3-Nitrobenzaldehyde (>98%).

  • Metal Salts: Chlorides, Acetates, or Nitrates of Cu(II), Ni(II), Co(II), Zn(II).

  • Solvents: Absolute Ethanol (EtOH), Methanol (MeOH), DMF (for solubility testing).

  • Catalyst: Glacial Acetic Acid.

Protocol A: Synthesis of Ligand (NNBIH)

Objective: Isolate pure (E)-N'-(3-nitrobenzylidene)isonicotinohydrazide.

  • Dissolution: Dissolve 10 mmol (1.37 g) of Isonicotinic acid hydrazide in 20 mL of hot absolute ethanol.

  • Addition: Add 10 mmol (1.51 g) of 3-Nitrobenzaldehyde dropwise to the stirring solution.

  • Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the dehydration.

  • Reflux: Heat the mixture under reflux (approx. 78°C) for 4–6 hours .

    • Checkpoint: Monitor reaction progress via TLC (Mobile phase: Methanol/Chloroform 1:9).

  • Precipitation: Cool the reaction mixture to room temperature. A solid precipitate (typically yellow/off-white) will form.

  • Purification: Filter the solid under vacuum. Wash with cold ethanol (2 x 10 mL) followed by diethyl ether to remove unreacted aldehyde.

  • Drying: Dry in a vacuum desiccator over anhydrous CaCl₂.

    • Expected Yield: 75–85%

    • Melting Point: ~215–217°C[4]

Protocol B: Synthesis of Metal Complexes

Objective: Synthesize [M(NNBIH)₂]X₂ or [M(NNBIH)Cl₂] complexes.

  • Ligand Solution: Dissolve 2 mmol of the synthesized NNBIH ligand in 25 mL of hot ethanol. (Note: If solubility is poor, use a 1:1 Ethanol/Methanol mix).

  • Metal Solution: Dissolve 1 mmol of the Metal(II) salt (e.g., CuCl₂·2H₂O) in 10 mL of ethanol.

    • Stoichiometry Note: A 1:2 (Metal:Ligand) ratio is recommended to favor octahedral geometry, though 1:1 complexes can form with bridging halides.

  • Reaction: Add the metal solution dropwise to the hot ligand solution under continuous stirring.

  • Reflux: Reflux the mixture for 3–5 hours .

    • Observation: A distinct color change indicates complexation (e.g., Green/Blue for Cu, Pink/Brown for Co).

  • Isolation: Cool to room temperature. Filter the colored precipitate.[5]

  • Washing: Wash thoroughly with hot water (to remove unreacted metal salts) followed by warm ethanol.

  • Drying: Dry at 50°C in an oven or under vacuum.

Workflow Visualization

SynthesisWorkflow start Start step1 Dissolve INH + 3-Nitrobenzaldehyde (Ethanol + Cat. AcOH) start->step1 step2 Reflux (4-6 hrs) Monitor via TLC step1->step2 step3 Isolate Ligand (NNBIH) Filter & Wash step2->step3 Yield ~80% step4 Dissolve NNBIH (2 mmol) + Metal Salt (1 mmol) step3->step4 Proceed to Complexation step5 Reflux (3-5 hrs) Observe Color Change step4->step5 step6 Precipitation & Filtration step5->step6 end Final Metal Complex (Vacuum Dried) step6->end

Figure 2: Step-by-step synthesis workflow for NNBIH ligand and its metal complexes.

Characterization & Validation

To validate the integrity of the complex, compare the spectral data of the free ligand against the metal complex.

Data Interpretation Table
TechniqueParameterFree Ligand (NNBIH)Metal Complex (M-NNBIH)Interpretation
FT-IR ν(C=N) Azomethine~1610–1620 cm⁻¹Shifted Lower (~1580–1600 cm⁻¹)Indicates coordination via Nitrogen.[3][6]
FT-IR ν(C=O) Amide~1670–1690 cm⁻¹Shifted Lower (~1640–1650 cm⁻¹)Indicates coordination via Oxygen.
FT-IR M-N / M-OAbsentNew bands at 400–550 cm⁻¹Confirms Metal-Ligand bond formation.
UV-Vis λmax~270–300 nm (π→π*)Red shift + d-d transitionsLigand Field transitions (visible region).
Magnetic μeff (B.M.)DiamagneticValue depends on Metale.g., Cu(II) ~1.7–1.9 B.M. (Paramagnetic).

Expert Tip:

  • Solubility Check: These complexes are often insoluble in water and ethanol but soluble in DMSO and DMF. Perform NMR and conductivity studies in DMSO-d6.

  • Molar Conductivity: Measure in DMSO (10⁻³ M).

    • Values < 20 S·cm²·mol⁻¹ indicate a non-electrolyte (Cl/NO₃ are inside the coordination sphere).

    • Values > 70 S·cm²·mol⁻¹ indicate an electrolyte (Counter ions outside the sphere).

Biological Context

The complexation of NNBIH with transition metals significantly alters its pharmacological profile.

  • Overtone Concept: According to Tweedy's Chelation Theory, coordination reduces the polarity of the metal ion by partial sharing of its positive charge with the donor groups. This increases the lipophilic character of the central metal atom.[7]

  • Result: Enhanced penetration through the lipid layer of bacterial membranes, often resulting in higher antimicrobial potency compared to the free ligand or metal salt alone.

References

  • Synthesis and Characterization of Ag(I)

    • Title: Preparation and Characterization of the Schiff Base Ligand (E)- N-(3-nitrobenzylidene) isonicotinohydrazide and its Silver (I) Complex.[4]

    • Source: M
    • URL:[Link]

  • Antimicrobial Activity of Isonicotinohydrazide Complexes

    • Title: Synthesis, Characterization and Antimicrobial Activity of Metal Complexes of N-(4-methoxybenzylidene) isonicotinohydrazone Schiff base.[1][8]

    • Source: Science Domain Intern
    • URL:[Link]

  • Crystal Structure Analysis

    • Title: Crystal structures of Schiff base derivatives of...[9][10][11] (E)-N′-(3-nitrobenzylidene)isonicotinohydrazide.[10]

    • Source: AIP Publishing (AIP Conference Proceedings).[9]

    • URL:[Link]

  • General Protocol for Hydrazone Complexes

    • Title: Synthesis of Metal Complexes of Substituted Isonicotinohydrazide and their Catalytic and Biological Activities.[1][4][5][6][8][12]

    • Source: Journal of Advanced Scientific Research.
    • URL:[Link]

Sources

Recrystallization solvents for N'-(3-nitrobenzylidene)isonicotinohydrazide purification

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Strategic Solvent Selection and Optimized Protocol for the Recrystallization of N'-(3-nitrobenzylidene)isonicotinohydrazide

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Purity in Hydrazone-Based Drug Discovery

Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[3] It relies on the differential solubility of the target compound and its impurities in a chosen solvent or solvent system at varying temperatures. A successful recrystallization can yield highly pure crystalline material, which is essential for accurate characterization and further development. This guide provides a comprehensive framework for selecting an optimal recrystallization solvent for N'-(3-nitrobenzylidene)isonicotinohydrazide and presents a detailed, field-proven protocol for its purification.

Principles of Recrystallization: A Rational Approach to Solvent Selection

The ideal recrystallization solvent is one in which the target compound is highly soluble at elevated temperatures but sparingly soluble at low temperatures.[4] This differential solubility is the driving force for the crystallization process upon cooling. For N'-(3-nitrobenzylidene)isonicotinohydrazide, several structural features must be considered to predict its solubility behavior:

  • Polarity and Hydrogen Bonding: The molecule possesses several polar functional groups: the pyridine nitrogen, the amide carbonyl (C=O) and N-H groups, and the nitro group (NO₂). These sites can participate in hydrogen bonding, suggesting that polar protic solvents (like alcohols) or polar aprotic solvents may be effective.

  • Aromatic Systems: The presence of two aromatic rings (pyridine and nitrophenyl) contributes to the molecule's rigidity and potential for π-π stacking interactions, influencing its solubility in various organic solvents.

  • The Hydrazone Linkage: The C=N-NH linkage is a key structural feature that is generally stable but can be susceptible to hydrolysis under certain conditions, particularly in the presence of water at elevated temperatures.[4]

A systematic solvent screening is therefore the most reliable method to identify the optimal conditions for recrystallization.

Solvent Screening and Selection Strategy

The initial step involves testing the solubility of the crude N'-(3-nitrobenzylidene)isonicotinohydrazide in a range of common laboratory solvents at both room temperature and their boiling points. The goal is to identify a solvent that provides the "sparingly soluble cold, very soluble hot" profile.

Table 1: Potential Recrystallization Solvents and Their Properties
SolventBoiling Point (°C)Polarity (Dielectric Constant)Rationale & Safety Considerations
Ethanol 78.424.5A polar protic solvent, often an excellent choice for recrystallizing hydrazone derivatives.[2][5] Flammable.
Methanol 64.732.7Similar to ethanol but more polar and has a lower boiling point. Can sometimes form solvates.[6] Toxic and flammable.
Acetonitrile 81.637.5A polar aprotic solvent, useful for compounds that are highly soluble or tend to form oils.[5] Flammable, toxic.
Ethyl Acetate 77.16.0A moderately polar solvent. Often used in combination with a non-polar co-solvent. Flammable.
Isopropanol 82.619.9Less polar than ethanol, with a higher boiling point. Good alternative if solubility in ethanol is too high at room temperature. Flammable.
Ethanol/Water VariableVariableA mixed-solvent system. Water is added as an "anti-solvent" to a hot ethanol solution to induce crystallization. The ratio must be carefully optimized.
Ethyl Acetate/Hexane VariableVariableA common mixed-solvent system for adjusting polarity.[4] Hexane decreases the solubility of the polar hydrazone. Flammable, neurotoxic (hexane).
Protocol 2.1: Small-Scale Solvent Screening
  • Place approximately 20-30 mg of the crude compound into a small test tube.

  • Add the selected solvent dropwise (e.g., 0.5 mL increments) at room temperature, agitating after each addition. Note the solubility.

  • If the compound is insoluble or sparingly soluble at room temperature, heat the mixture gently in a water or sand bath towards the solvent's boiling point.[7]

  • Observe if the compound fully dissolves. An ideal solvent will dissolve the compound completely upon heating.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice-water bath.

  • Observe the formation of crystals. Abundant crystal formation upon cooling indicates a promising solvent.

  • Repeat this process for each potential solvent listed in Table 1 to identify the most suitable candidate for a larger-scale recrystallization. Ethanol is often a successful starting point for isonicotinohydrazide derivatives.[8][9]

Optimized Recrystallization Workflow and Protocol

Based on extensive experience with similar hydrazone compounds, Ethanol is frequently the solvent of choice.[5][10] The following protocol details the full recrystallization procedure using this solvent.

Recrystallization Workflow Diagram

Recrystallization_Workflow Figure 1: General Recrystallization Workflow A Dissolution: Crude product in minimum hot solvent B Hot Filtration (Optional): Remove insoluble impurities A->B If solids remain C Slow Cooling: Allow solution to reach room temperature slowly A->C If no solids B->C D Ice Bath Cooling: Maximize crystal yield C->D E Vacuum Filtration: Isolate pure crystals D->E F Washing: Rinse crystals with cold solvent E->F G Drying: Dry crystals under vacuum to remove residual solvent F->G H Pure Crystalline Product G->H

Caption: Figure 1: General Recrystallization Workflow

Protocol 3.1: Bulk Recrystallization of N'-(3-nitrobenzylidene)isonicotinohydrazide

Materials:

  • Crude N'-(3-nitrobenzylidene)isonicotinohydrazide

  • Ethanol (Reagent Grade)

  • Erlenmeyer flasks (at least two)

  • Hot plate with stirring capability

  • Büchner funnel and filter flask

  • Filter paper

  • Glass funnel (for hot filtration, if needed)

  • Fluted filter paper (for hot filtration, if needed)

  • Ice bath

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a small amount of ethanol and, while stirring, gently heat the mixture on a hot plate. Continue to add small portions of hot ethanol until the solid just dissolves completely.[3] Causality: Using the minimum amount of hot solvent is crucial to ensure the solution is saturated, maximizing the yield upon cooling.

  • Hot Filtration (if necessary): If any insoluble impurities (e.g., dust, non-soluble by-products) remain in the hot solution, perform a hot filtration. Place a fluted filter paper in a pre-heated glass funnel resting on a second pre-heated Erlenmeyer flask. Pour the hot solution through the filter paper quickly. Causality: Pre-heating the apparatus prevents premature crystallization of the product in the funnel, which would decrease the final yield.

  • Crystallization: Cover the flask containing the clear, hot filtrate with a watch glass and allow it to cool slowly to room temperature without disturbance.[4] Causality: Slow cooling promotes the formation of larger, purer crystals by allowing the crystal lattice to form in an orderly fashion, excluding impurities.

  • Yield Maximization: Once the flask has reached room temperature and crystal formation appears complete, place it in an ice-water bath for at least 15-20 minutes to maximize the precipitation of the product from the solution.[3]

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel and a clean filter flask.[4]

  • Washing: While the crystals are still in the funnel with the vacuum applied, wash them with a small amount of ice-cold ethanol. Causality: The cold solvent washes away any soluble impurities adhering to the crystal surfaces without re-dissolving a significant amount of the purified product.

  • Drying: Transfer the crystalline product to a watch glass or drying dish and dry it under vacuum to remove any residual solvent. The purity of the final product should be confirmed by characterization.

Purity Assessment and Characterization

The success of the recrystallization must be validated through analytical methods.

  • Thin Layer Chromatography (TLC): TLC is an indispensable tool for monitoring the purification process.[8] A TLC plate should be spotted with the crude material, the purified material, and the filtrate (mother liquor). Successful purification is indicated by a single, clean spot for the recrystallized product, while the crude material may show multiple spots and the filtrate will contain spots corresponding to the impurities.

  • Melting Point Analysis: A pure crystalline solid will have a sharp, well-defined melting point range (typically < 2°C). Impurities tend to depress and broaden the melting point range. Compare the experimental melting point to literature values if available.

  • Spectroscopic Analysis: The structure and purity of the final compound should be confirmed using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and FT-IR to ensure the chemical identity of the compound has been maintained throughout the purification process.[1]

Troubleshooting Common Recrystallization Issues

ProblemProbable Cause(s)Suggested Solution(s)
Product Fails to Crystallize Too much solvent was used; the solution is not saturated.Re-heat the solution to evaporate some of the solvent and then allow it to cool again. Try scratching the inside of the flask with a glass rod at the solvent line to create a nucleation site. Add a seed crystal of the pure compound if available.
Product "Oils Out" The boiling point of the solvent is higher than the melting point of the solute. The solution is supersaturated.Re-heat the solution to dissolve the oil. Add a slightly larger volume of hot solvent and allow it to cool more slowly. Consider switching to a lower-boiling point solvent or using a mixed-solvent system.
Low Recovery Too much solvent was used. The product has significant solubility in cold solvent. Crystals were washed with room-temperature solvent. Premature crystallization during hot filtration.Ensure the minimum amount of hot solvent is used. Ensure the solution is thoroughly cooled in an ice bath before filtering. Always wash crystals with ice-cold solvent. Ensure the filtration apparatus is pre-heated for hot filtration.
Colored Impurities Remain Colored impurities are co-crystallizing with the product.Add a small amount of activated charcoal to the hot solution before the hot filtration step. Note: Use charcoal sparingly as it can also adsorb the desired product, reducing yield.

References

  • Benchchem. Technical Support Center: Hydrazone Formation and Purification. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQElHJGBMoJzSlyb72kxpDRtZtZqtHKm5sZwD9sjc7Df0fZLwfagEmWo4OmSbJfJbqTrKf4HySSVIS2FMjx8oaqXz_uK1IgGD1lNTjFSoWZtQqg3jnugD7M0aBYUrOoaoxoTsAnYxBjXr8QcVTSxhGHYs5um4tV0e3jwv06FoS8fR2rV5AYr1eX9jTjWUx9-jelAEhSNys958lA=]
  • Benchchem. The Discovery and Synthesis of Isoniazid Derivatives: A Technical Guide for Drug Development Professionals. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFx4r_p98Q6oblcms7ZCMo4pfPljvQwmEkSW7bft6HlDnbPHVrRv3Mxy6LHtTyV23TBXXpT9eHqbqrw4zHrPuq13OhHoigVzDA5KlqDBXnBvCNScAqUgA5di1sWJPftrnLudruww8WSx4G8QFirjvo2Zkx1RiPEI_KWR-H0rFIbww-Q6c8XjBfc-h60aB2ndF9KJPk2_M4haJDRcgUm-hN-e7_Qqj0jhTJZUAuF1w6-asVRW0P1lDZGjek3y4V6rDdbtLlO970=]
  • Edelmann, F. T. (2020). How to purify hydrazone? ResearchGate. [URL: https://www.
  • Khan, K. M., et al. (2022). Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential. MDPI. [URL: https://www.mdpi.com/2673-4135/2/4/33]
  • Bílik, V., et al. (Date not available). Hydrazones and their derivatives. II. Preparation of pure D-erythrose. Chemicke Zvesti. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFqICt7eUaeUXqvi72MIHQc_l15FkUlnLSp9EoN08MBDupH4Mmx3zIZA0TEGOpvCphZDsW65jCGKiwUtuVr9o2fdMcSN0BbKQYnMJs7riBhsanPVkJrpprk0yEfTwlzT1YIo-2QEgy95o_DO9dqnQ==]
  • Scribd. (2011). Isonicotinic Acid Hydrazide Derivatives Synthesis. Scribd. [URL: https://www.scribd.
  • Al-Amiery, A. A., et al. (2024). Novel pyridine isonicotinoyl hydrazone derivative: synthesis, complexation and investigation for decontamination of DR-81 from wastewater. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11434316/]
  • Ruswanto, et al. (2019). Synthesis and molecular docking of isonicotinohydrazide derivatives as anti-tuberculosis candidates. SciSpace. [URL: https://typeset.io/papers/synthesis-and-molecular-docking-of-isonicotinohydrazide-2qj2h0z9yv]
  • Stilinović, V., et al. (2017). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5386608/]
  • Desai, D. D., & Desai, G. C. (2014). Hydrazones: Synthesis, biological activity and their spectral characterization. Journal of Chemical and Pharmaceutical Research. [URL: https://www.jocpr.
  • CUNY Queensborough Community College. Purification by Recrystallization. CUNY. [URL: https://www.qcc.cuny.
  • Abd-El-Maksoud, M. I., et al. (2022). Synthesis and crystal structures of (E)-N′-(4-chloro-3-nitrobenzylidene)acetohydrazide and (E)-2-(4-chlorobenzylidene)-1-(quinolin-8-yl)hydrazine. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9744955/]
  • Scribd. (Date not available). Recrystallization Lab Report. Scribd. [URL: https://www.scribd.
  • Malhotra, M., et al. (2016). SYNTHESIS AND CHARACTERIZATION OF (E)-N'-(SUBSTITUTED BENZYLIDENE)ISONICOTINOHYDRAZIDE DERIVATIVES AS POTENT ANTIMICROBIAL AND HYDROGEN PEROXIDE SCAVENGING AGENTS. Acta Poloniae Pharmaceutica. [URL: https://www.ptfarm.pl/download/?file=File%2FAP_2016%2F3_2016%2F637-644.pdf]

Sources

Application Note: Determination of Minimum Inhibitory Concentration (MIC) for N'-(3-nitrobenzylidene)isonicotinohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

This application note provides a definitive protocol for determining the Minimum Inhibitory Concentration (MIC) of N'-(3-nitrobenzylidene)isonicotinohydrazide , a Schiff base derivative of the first-line antitubercular drug Isoniazid (INH).

While Isoniazid is highly effective, the emergence of multi-drug resistant (MDR) strains of Mycobacterium tuberculosis (Mtb) necessitates the development of lipophilic derivatives. The condensation of Isoniazid with 3-nitrobenzaldehyde yields a hydrazone (Schiff base) with altered physicochemical properties—specifically increased lipophilicity (ClogP)—which may enhance cell wall penetration and modify the drug's activation kinetics.

Mechanism of Action

Like its parent compound, N'-(3-nitrobenzylidene)isonicotinohydrazide functions primarily as a prodrug. It requires activation (typically by the catalase-peroxidase enzyme KatG ) to form an isonicotinoyl radical. This radical forms an adduct with NAD+, which competitively inhibits InhA (enoyl-ACP reductase), a key enzyme in the Type II fatty acid synthase system (FAS-II). This inhibition blocks the synthesis of mycolic acids, essential components of the mycobacterial cell wall, leading to cell death.

Note on the Nitro Moiety: The 3-nitro group may also undergo reduction by bacterial nitroreductases (e.g., Ddn), potentially generating reactive nitrogen species (RNS) that contribute to intracellular toxicity, offering a secondary mechanism of action distinct from pure INH.

Experimental Design & Pre-Requisites

Compound Handling & Solubility

Hydrazone derivatives are prone to hydrolysis in acidic aqueous environments and possess low water solubility compared to INH.

  • Solvent: Dimethyl Sulfoxide (DMSO) is the required solvent.[1] The compound is stable in 100% DMSO.

  • Stock Concentration: Prepare a 10 mg/mL or 10 mM stock solution.

  • Storage: Store stock aliquots at -20°C, protected from light (amber vials) to prevent photo-degradation of the imine bond.

Assay Selection

Two protocols are detailed below based on the target organism:

  • Protocol A (Primary): Resazurin Microtiter Assay (REMA) for Mycobacterium tuberculosis or M. smegmatis. (Colorimetric/Fluorometric).

  • Protocol B (Secondary): Standard Broth Microdilution for non-fastidious bacteria (e.g., S. aureus, E. coli) per CLSI M07 standards.

Protocol A: Resazurin Microtiter Assay (REMA) for Mycobacteria

Standard: CLSI M24 / REMA optimization

This colorimetric assay is preferred for mycobacteria due to their slow growth and clumping nature, which makes optical density (turbidity) readings difficult.

Materials
  • Media: Middlebrook 7H9 broth supplemented with 10% OADC (Oleic acid, Albumin, Dextrose, Catalase) and 0.2% glycerol.

  • Reagent: Resazurin sodium salt powder (dissolved at 0.01% w/v in sterile water, filter sterilized).

  • Plates: Sterile 96-well flat-bottom microplates with lids.

  • Controls:

    • Positive Control Drug:[2] Isoniazid (INH) or Rifampicin.[3]

    • Growth Control: Bacteria + Media + Solvent (DMSO).[1]

    • Sterility Control: Media only.

Workflow Visualization

REMA_Workflow Stock Stock Prep (10mg/mL in DMSO) Dilution Serial Dilution (2-fold in 7H9 Media) Stock->Dilution Plating Plate Loading (100µL Drug + 100µL Bacteria) Dilution->Plating Inoculum Inoculum Prep (Adjust to OD600 ~0.001) Inoculum->Plating Incubation Incubation (7 days @ 37°C) Plating->Incubation Dye Add Resazurin (30µL of 0.01%) Incubation->Dye Read Readout (Visual or Fluorescence) Dye->Read Incubate 24h

Figure 1: REMA workflow for anti-tubercular susceptibility testing.

Step-by-Step Procedure
  • Plate Preparation:

    • Add 100 µL of Middlebrook 7H9 media to all wells of the 96-well plate.

    • Column 1 (Drug Stock): Add 100 µL of the test compound (diluted to 2x the highest desired testing concentration, e.g., 64 µg/mL).

    • Serial Dilution: Transfer 100 µL from Column 1 to Column 2, mix, and repeat across to Column 10. Discard the final 100 µL from Column 10.

    • Result: A 2-fold dilution series (e.g., 32 µg/mL to 0.06 µg/mL).

    • Controls: Leave Column 11 as Growth Control (Media + Bacteria + DMSO) and Column 12 as Sterility Control (Media only).

  • Inoculum Preparation:

    • Harvest mid-log phase M. tuberculosis (or surrogate M. smegmatis).

    • Adjust turbidity to McFarland 1.0 standard.

    • Dilute this suspension 1:20 (for M. tuberculosis) or 1:100 (for M. smegmatis) in 7H9 broth.

    • Critical: Ensure final DMSO concentration in wells is <1% to avoid solvent toxicity.

  • Inoculation:

    • Add 100 µL of the diluted bacterial suspension to wells in Columns 1–11. Do not add bacteria to Column 12.

    • Final volume per well: 200 µL.

  • Incubation:

    • Seal plates with Parafilm or place in a humidified box to prevent evaporation.

    • Incubate at 37°C for 7 days (M. tuberculosis) or 24–48 hours (M. smegmatis).

  • Development:

    • Add 30 µL of 0.01% Resazurin solution to each well.

    • Re-incubate for 24 hours (M. tuberculosis) or 4–6 hours (M. smegmatis).

  • Readout:

    • Blue (Resazurin): No growth (Metabolically inactive).

    • Pink (Resorufin): Growth (Metabolically active reduction of dye).

    • MIC Definition: The lowest concentration well that remains blue .

Protocol B: Broth Microdilution for General Bacteria

Standard: CLSI M07-A10

Use this protocol if testing broad-spectrum activity against S. aureus, E. coli, or P. aeruginosa.

Materials
  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculum: Direct colony suspension equivalent to 0.5 McFarland (~1.5 x 10^8 CFU/mL).

Procedure Summary
  • Dilution: Prepare 2-fold serial dilutions of N'-(3-nitrobenzylidene)isonicotinohydrazide in CAMHB in a 96-well plate (Final volume 50 µL).

  • Inoculation: Dilute the 0.5 McFarland suspension 1:100, then add 50 µL to each well. Final bacterial density: ~5 x 10^5 CFU/mL.

  • Incubation: 16–20 hours at 35°C ± 2°C (ambient air).

  • Readout: Determine MIC by visual inspection of turbidity (pellet formation).

    • Note: If the compound precipitates (common with Schiff bases at high concentrations), use Resazurin (as in Protocol A) to distinguish precipitation from bacterial growth.

Data Analysis & Interpretation

Determining the MIC

The MIC is the lowest concentration where no visible growth (or color change) is observed.

Well AppearanceInterpretation
Blue / Clear Inhibition. Concentration is ≥ MIC.
Pink / Turbid Growth. Concentration is < MIC.
Purple / Hazy Partial Inhibition. For Schiff bases, this "trailing" effect may indicate hydrolysis or solubility limits. Record as growth.
Expected Values

Based on structure-activity relationship (SAR) data for 3-nitrobenzylidene derivatives:

  • Sensitive M. tuberculosis: Expected MIC range: 0.1 – 2.0 µg/mL .

  • Resistant M. tuberculosis (KatG mutants): MIC may be >10 µg/mL, though lipophilicity may improve activity against some efflux-mediated resistance.

  • Gram-Negative Bacteria (E. coli): MIC is typically high (>64 µg/mL) due to efflux pumps and the outer membrane barrier, unless the nitro group provides specific anaerobic activity.

References

  • Clinical and Laboratory Standards Institute (CLSI). Susceptibility Testing of Mycobacteria, Nocardiae, and Other Aerobic Actinomycetes; Approved Standard—Third Edition. CLSI document M24.[4][5][6][7] Wayne, PA: Clinical and Laboratory Standards Institute; 2018.[8]

  • Palomino, J. C., et al. "Resazurin microtiter assay plate: simple and inexpensive method for detection of drug resistance in Mycobacterium tuberculosis." Antimicrobial Agents and Chemotherapy 46.8 (2002): 2720-2722.

  • Hearn, M. J., & Cynamon, M. H. "Design and synthesis of antituberculars: preparation and evaluation of isoniazid Schiff bases." Journal of Antimicrobial Chemotherapy 53.2 (2004): 185-191.

  • Clinical and Laboratory Standards Institute (CLSI). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition. CLSI document M07. Wayne, PA: Clinical and Laboratory Standards Institute; 2018.[8]

Sources

Application Note: Optimized TLC Conditions for 3-Nitrobenzylidene Isonicotinohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and quality control scientists involved in the synthesis and characterization of antitubercular agents.[1][2] It details the Thin Layer Chromatography (TLC) protocols for 3-nitrobenzylidene isonicotinohydrazide , a Schiff base derivative of Isoniazid.[1][2][3]

Introduction & Principle

3-nitrobenzylidene isonicotinohydrazide is synthesized via the condensation of Isoniazid (INH) and 3-nitrobenzaldehyde .[1] Monitoring this reaction requires a TLC system capable of resolving three distinct species with varying polarities:

  • Isoniazid (Starting Material 1): Highly polar, basic pyridine hydrazide.[1][2][3]

  • 3-Nitrobenzaldehyde (Starting Material 2): Non-polar to moderately polar, aromatic aldehyde.[1][2][3]

  • Target Hydrazone (Product): Intermediate polarity, containing both the pyridine ring and the conjugated benzylidene system.[2][3]

The Chromatographic Challenge: The pyridine nitrogen and the amide-like hydrazone linkage can interact strongly with the acidic silanol groups of silica gel, often leading to "tailing" or "streaking."[2] This protocol utilizes a mobile phase optimized to suppress these secondary interactions while maintaining high resolution between the starting materials and the product.[1][2]

Materials & Reagents

ComponentSpecificationPurpose
Stationary Phase Silica Gel 60 F

(Aluminum or Glass backed)
Adsorbent phase with fluorescent indicator.[1][2][3]
Solvent A Ethyl Acetate (HPLC Grade)Primary carrier solvent.[1][2]
Solvent B Methanol (HPLC Grade)Polar modifier to elute the basic pyridine moiety.[1]
Solvent C n-Hexane (or Petroleum Ether)Non-polar modifier to adjust Rf of the aldehyde.[1]
Reference Stds Pure Isoniazid, 3-NitrobenzaldehydeFor co-spotting and Rf confirmation.[1][2][3]

Optimized Mobile Phase Systems

Two systems are recommended based on the specific analytical need (Reaction Monitoring vs. Purity Check).[1][2]

System A: Reaction Monitoring (High Throughput)

Best for quick checks during synthesis to observe the disappearance of Isoniazid.[2]

  • Composition: Methanol : Ethyl Acetate (1 : 9 v/v)[1][2][4]

  • Selectivity: Retains Isoniazid near the baseline (Rf < 0.[1]2) while moving the aldehyde (Rf > 0.[1][2]8) and product (Rf ~ 0.5–0.[1][2]6) significantly.

System B: High-Resolution Purity (Recommended)

Best for final product purity validation and publication-quality separation.[1][2][3]

  • Composition: Ethyl Acetate : n-Hexane : Methanol (7 : 2 : 1 v/v)[1][2][3]

  • Mechanism: The addition of hexane expands the resolution between the non-polar aldehyde and the moderately polar hydrazone.[1][2] The methanol content is sufficient to prevent the pyridine ring from sticking to the silica.[1][2]

Step-by-Step Protocol

Phase 1: Sample Preparation[3]
  • Dissolution: Dissolve ~1 mg of the crude reaction mixture in 1 mL of DMSO or Methanol .

    • Note: The product may have low solubility in pure ethyl acetate.[1] Ensure complete dissolution to avoid "ghost spots."[1]

  • References: Prepare separate solutions of Isoniazid (in MeOH) and 3-nitrobenzaldehyde (in EtOAc).

Phase 2: Spotting & Development[3]
  • Plate Activation: Pre-heat the TLC plate at 105°C for 30 minutes (optional but recommended for high humidity environments).

  • Spotting: Apply 2–5 µL of sample and references 1.5 cm from the bottom edge. Ensure spot diameter < 3 mm.

  • Chamber Saturation: Line the developing chamber with filter paper and equilibrate with the mobile phase for 15 minutes. Crucial for reproducible Rf values.

  • Elution: Develop until the solvent front reaches 1 cm from the top edge.[1]

Phase 3: Visualization & Detection[3]
MethodTargetObservation
UV (254 nm) Primary Detection All aromatic species (Product, Aldehyde, INH) appear as dark quenching spots against a bright green background.[1][2][3]
2,4-DNP Stain Unreacted Aldehyde3-nitrobenzaldehyde appears as a yellow/orange spot .[1][2][3] The product is negative or slowly positive.[1]
Iodine Vapor General OrganicsAll organic compounds turn brown/yellow .[1] Useful if UV lamp is unavailable.[1]
Dragendorff’s Pyridine MoietyIsoniazid and Product appear orange-red .

Expected Results (System B)

CompoundApprox.[1][5][6][7][8][9][10][11][12][13] Rf ValueCharacteristics
Isoniazid 0.10 – 0.20Stays near baseline due to high polarity and H-bonding.
3-Nitrobenzylidene isonicotinohydrazide 0.55 – 0.65 Distinct spot, typically yellow (visible in daylight if concentrated).[1][2][3]
3-Nitrobenzaldehyde 0.80 – 0.90Migrates near solvent front; visible with 2,4-DNP.[1][2][3]

Note: Rf values are temperature and humidity dependent.[1] Always co-spot with standards.

Troubleshooting & Optimization Logic

If separation is poor, follow this logic flow to adjust the conditions.

TLC_Optimization Start Evaluate Chromatogram (System B) CheckTailing Is the Product Tailing? Start->CheckTailing CheckRf Check Rf Value CheckTailing->CheckRf No (Spot is Round) AddBase Add 1% Triethylamine (Blocks Silanol Sites) CheckTailing->AddBase Yes (Streaking) IncreasePol Increase MeOH Ratio (e.g., 6:2:2) CheckRf->IncreasePol Rf < 0.3 DecreasePol Increase Hexane Ratio (e.g., 6:3:1) CheckRf->DecreasePol Rf > 0.75 Success Optimal Separation CheckRf->Success Rf 0.4 - 0.6

Figure 1: Decision matrix for optimizing mobile phase composition based on observed chromatographic behavior.

References

  • Methanol/Ethyl Acetate Systems for Hydrazones

    • Source: "Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide." Molecules, 2022.[1][2][3][12]

    • Relevance: Establishes MeOH:EtOAc (1:9 to 3:7) as the standard mobile phase for this class of compounds.[1][2]

    • [1][2][3]

  • TLC of Isoniazid Derivatives

    • Source: "Isoniazid Linked to Sulfonate Esters via Hydrazone Functionality."[1][12] Pharmaceuticals, 2022.[2][3][12]

    • Relevance: Validates the use of Ethyl Acetate:n-Hexane:Methanol (7:2:1) for determining Rf values of isoniazid-hydrazone conjugates.[1]

  • General Visualization Techniques

    • Source: "Simultaneous Densitometric Determination of Rifampicin and Isoniazid." Journal of Planar Chromatography, 2005.[2][3][11]

    • Relevance: Provides grounding for UV detection (254 nm) and densitometric scanning of isoniazid derivatives.[1][2]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Isoniazid & 3-Nitrobenzaldehyde Condensation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N'-((3-nitrophenyl)methylene)isonicotinohydrazide, the Schiff base product of the condensation reaction between isoniazid (INH) and 3-nitrobenzaldehyde. This guide is designed for researchers, medicinal chemists, and process development professionals. Here, we move beyond simple protocols to explain the underlying chemical principles that govern reaction success, providing you with the expertise to troubleshoot and optimize your synthesis for maximum yield and purity.

Reaction Overview & Mechanism

The condensation of isoniazid, a primary hydrazide, with 3-nitrobenzaldehyde is a classic example of Schiff base (specifically, a hydrazone) formation. This reaction is crucial for the synthesis of a wide array of derivatives with significant therapeutic potential, including antitubercular, antibacterial, and anticancer activities.[1][2] The formation of the imine linkage by reacting the terminal amine of isoniazid protects the vulnerable hydrazine group from in-vivo metabolic deactivation, such as N-acetylation, which is a known mechanism of drug resistance.[1]

The reaction proceeds via a two-step mechanism:

  • Nucleophilic Addition: The terminal nitrogen atom of the isoniazid hydrazide acts as a nucleophile, attacking the electrophilic carbonyl carbon of 3-nitrobenzaldehyde. This forms an unstable tetrahedral intermediate known as a carbinolamine.

  • Dehydration: The carbinolamine intermediate is then dehydrated, typically under mild acid catalysis, to eliminate a molecule of water and form the stable C=N double bond of the hydrazone product.[3]

Acid catalysis protonates the aldehyde's carbonyl oxygen, increasing the carbonyl carbon's electrophilicity and accelerating the initial nucleophilic attack.[3] It also facilitates the final dehydration step by converting the hydroxyl group of the carbinolamine into a better leaving group (water).

Reaction Mechanism Diagram

ReactionMechanism Fig. 1: Acid-Catalyzed Hydrazone Formation cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Isoniazid Isoniazid (Nucleophile) Carbinolamine Carbinolamine Intermediate Isoniazid->Carbinolamine + Aldehyde (Nucleophilic Attack) Aldehyde 3-Nitrobenzaldehyde (Electrophile) Hydrazone Hydrazone (Schiff Base) Carbinolamine->Hydrazone - H2O (Dehydration) Water Water Catalyst H+ Catalyst->Aldehyde Protonation Catalyst->Carbinolamine Protonation of OH

Caption: Fig. 1: Acid-Catalyzed Hydrazone Formation.

Baseline Experimental Protocol (Conventional Reflux)

This protocol provides a well-established starting point for your synthesis. Optimization will involve systematically adjusting the parameters outlined in the subsequent sections.

Materials:

  • Isoniazid (1.0 eq)

  • 3-Nitrobenzaldehyde (1.0 eq)

  • Absolute Ethanol (as solvent)

  • Glacial Acetic Acid (catalytic amount, 2-3 drops)

  • Round-bottom flask, condenser, heating mantle, magnetic stirrer

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • In a round-bottom flask, dissolve isoniazid (1 equivalent) in a suitable volume of absolute ethanol with stirring.

  • To this solution, add an equimolar amount of 3-nitrobenzaldehyde, also dissolved in a minimal amount of absolute ethanol.[1]

  • Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.[1][4][5]

  • Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 78 °C for ethanol) with continuous stirring.

  • Allow the reaction to proceed for 4-8 hours. Monitor the progress of the reaction periodically using Thin Layer Chromatography (TLC).[1]

  • Once the reaction is complete (indicated by the consumption of the limiting reagent via TLC), allow the mixture to cool to room temperature.

  • The product often precipitates out of the solution upon cooling. If not, the volume can be reduced, or the product can be precipitated by adding the mixture to ice-cold water.[6]

  • Collect the solid product by vacuum filtration, washing with cold ethanol to remove any unreacted starting materials.

  • Dry the purified product in a desiccator over anhydrous CaCl2 or in a vacuum oven.[1]

General Experimental Workflow

Caption: Fig. 2: Standard Synthesis Workflow.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction yield is very low or non-existent. What are the primary causes?

A1: Low yield is the most common issue and can stem from several factors. Systematically investigate the following:

  • Ineffective Catalysis: The reaction is significantly slower without an acid catalyst.[7][8] Ensure you have added a catalytic amount of a suitable acid like glacial acetic acid. If the reaction still fails, consider a stronger acid catalyst like trifluoroacetic acid, but be mindful of potential side reactions.[7]

  • Improper Solvent Choice: The choice of solvent is critical. While ethanol is standard, its protic nature can sometimes hinder the reaction by solvating the reactants. For less reactive aldehydes, polar aprotic solvents like acetonitrile or dichloromethane (DCM) might improve kinetics.[9] However, for this specific reaction, ethanol generally provides a good balance of solubility and reactivity.[4][10]

  • Reaction Time/Temperature: Are you refluxing for a sufficient amount of time? Use TLC to monitor the reaction. If the starting material spots are still prominent after the recommended time, the reaction may need to be run longer. Ensure your heating mantle is reaching the correct temperature for reflux.

  • Water Contamination: The reaction produces water, and according to Le Châtelier's principle, excess water in the reaction medium can shift the equilibrium back towards the reactants. Use absolute or anhydrous ethanol to minimize initial water content.

  • Reactant Purity: Impurities in either isoniazid or 3-nitrobenzaldehyde can inhibit the reaction. 3-nitrobenzaldehyde is susceptible to oxidation to 3-nitrobenzoic acid. Confirm the purity of your starting materials via melting point or spectroscopy before starting.

Q2: The reaction works, but I get a messy TLC with multiple spots, making purification difficult. Why?

A2: A complex reaction mixture often points to side reactions or degradation.

  • Side Reactions: The primary side product is often the self-condensation product of the aldehyde or the formation of other intermediates. This is more common with prolonged heating or overly harsh acidic conditions.

  • Product Degradation: The imine (C=N) bond of the hydrazone product can be susceptible to hydrolysis, especially if excess water and acid are present during workup. Ensure your workup procedure is efficient and that the product is dried thoroughly.

  • Isomerization: Hydrazones can exist as E/Z isomers around the C=N bond and as amide E'/Z' conformers due to restricted rotation around the C(O)-N bond.[11][12] This can sometimes lead to multiple spots on a TLC plate or broadened signals in an NMR spectrum. Using a combination of solvents for your TLC mobile phase can often help resolve these spots.

Q3: My final product is colored (e.g., yellow, orange) but is supposed to be a different color. Is it impure?

A3: The product, N'-((3-nitrophenyl)methylene)isonicotinohydrazide, is typically a yellow or pale-yellow crystalline solid. A significant deviation from this (e.g., dark orange or brown) likely indicates impurities. The nitro group (-NO2) is a strong chromophore and can contribute to the color. However, dark coloration often arises from polymeric side products formed during the reaction, especially with excessive heating. Recrystallization from a suitable solvent like ethanol is the most effective method to purify the product and obtain the correct color and sharp melting point.

Q4: Can I run this reaction without a catalyst?

A4: While the reaction can proceed without an added acid catalyst, the rate is often impractically slow.[3] The condensation is significantly accelerated by even trace amounts of acid.[1][4] Some studies have explored catalyst-free conditions, but these often require higher temperatures or longer reaction times. For efficient and reliable synthesis, a catalyst is highly recommended.

Troubleshooting Decision Tree

Troubleshooting Start Problem: Low/No Yield CheckPurity Check Purity of Isoniazid & Aldehyde Start->CheckPurity CheckSolvent Verify Solvent is Anhydrous (e.g., Absolute Ethanol) CheckPurity->CheckSolvent Purity OK CheckCatalyst Confirm Catalyst Addition (e.g., Glacial Acetic Acid) CheckSolvent->CheckCatalyst Solvent OK MonitorTLC Monitor Reaction with TLC over Extended Time CheckCatalyst->MonitorTLC Catalyst OK StillNoRxn Still No Reaction? MonitorTLC->StillNoRxn After 8-12h ConsiderConditions Consider Harsher Conditions: - Stronger Acid Catalyst - Microwave Synthesis StillNoRxn->ConsiderConditions Yes Success Problem Solved StillNoRxn->Success No, Reaction Progressing ConsiderConditions->Success

Caption: Fig. 3: Decision Tree for Low Yield Issues.

Optimizing Reaction Parameters

To maximize yield and purity, consider the systematic optimization of the following variables.

ParameterStandard ConditionOptimization Strategy & Rationale
Catalyst 2-3 drops Glacial Acetic AcidRationale: Provides necessary protonation to activate the aldehyde and facilitate dehydration.[1][4] Strategy: If the reaction is slow, screen other acid catalysts (e.g., a few drops of H2SO4, trifluoroacetic acid) or Lewis acids.[7][13] Be cautious, as stronger acids can promote side reactions.
Solvent Absolute EthanolRationale: Good solvent for both reactants and facilitates product precipitation upon cooling.[4][10] Strategy: Screen other solvents. Polar aprotic solvents (Acetonitrile, THF) may increase the rate for less reactive substrates by not solvating the nucleophile as strongly.[9] Non-polar solvents (Toluene, Benzene) with a Dean-Stark trap can be used to azeotropically remove water and drive the equilibrium forward.
Temperature Reflux (~78 °C in Ethanol)Rationale: Provides sufficient thermal energy to overcome the activation barrier. Strategy: For faster, cleaner reactions, consider microwave-assisted synthesis. Microwave irradiation can dramatically reduce reaction times from hours to minutes (e.g., 10-20 min at 85 °C) and often improves yields.[1][14]
Stoichiometry 1:1 (Isoniazid:Aldehyde)Rationale: The reaction proceeds in a 1:1 molar ratio. Strategy: Using a slight excess (1.05 - 1.1 eq) of the more stable or less expensive reactant can help drive the reaction to completion, but may complicate purification. This is generally not required for this specific condensation.
Reaction Time 4-8 hoursRationale: Allows the reaction to proceed to completion under standard reflux. Strategy: The optimal time should be determined empirically by monitoring the disappearance of the limiting reagent via TLC. Over-refluxing can lead to byproduct formation and decreased yield.[15]

References

  • Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin. ACS Omega. Available from: [Link]

  • Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin. PubMed. Available from: [Link]

  • Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin. ACS Omega - ACS.org. Available from: [Link]

  • Optimization of solvents for the preparation of Schiff base of isoniazid. ResearchGate. Available from: [Link]

  • Synthesis and molecular docking of isonicotinohydrazide derivatives as anti-tuberculosis candidates. SciSpace. Available from: [Link]

  • Synthesis and characterization of (E)-N'-(substituted benzylidene)isonicotinohydrazide derivatives as potent antimicrobial and hydrogen peroxide scavenging agents. PubMed. Available from: [Link]

  • One-pot synthesis of hydrazine derivatives from aldehydes via radical addition reactions. ResearchGate. Available from: [Link]

  • Optimization of the condensation reaction conditions (Scheme 1). ResearchGate. Available from: [Link]

  • ABSTRACT The hydrazones; (E)-N'-(3-methoxybenzylidene)nicotinohydrazide (ANH) and (E). Unknown Source.
  • Synthesis route of Schiff bases derived from isoniazid. ResearchGate. Available from: [Link]

  • SYNTHESIS AND CHARACTERIZATION OF (E)-Nн-(SUBSTITUTED BENZYLIDENE)ISONICOTINOHYDRAZIDE DERIVATIVES AS POTENT ANTIMICROBIAL AND. Unknown Source.
  • Microwave-Assisted Synthesis of Schiff Bases of Isoniazid and Evaluation of Their Anti-Proliferative and Antibacterial Activities. Semantic Scholar. Available from: [Link]

  • Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential. MDPI. Available from: [Link]

  • Synthesis of the Schiff bases of isoniazid. Conditions (a): absolute... ResearchGate. Available from: [Link]

  • Isoniazid Derived Schiff Base Metal Complexes: Synthesis, Characterization, Thermal Stability, Antibacterial and Antioxidant. AWS. Available from: [Link]

  • Volume 9, Issue 2, 2021. University Of Nigeria Nsukka. Available from: [Link]

  • Synthesis and evaluation of isonicotinoyl hydrazone derivatives as antimycobacterial and anticancer agents. ResearchGate. Available from: [Link]

  • Optimization of reaction condition for the synthesis Isoniazid‐ maleimide derivative (3a). ResearchGate. Available from: [Link]

  • Assessing the Stability of Isoniazid(INH) and Phenol Hydrazide Synthons in Tuberculosis Drugs. Unknown Source.
  • Structure of the condensation products of 3-sulfanylpropionic acid hydrazide with aldehydes, ketones, and aldoses. ResearchGate. Available from: [Link]

  • Synthesis and characterization of novel Schiff base ligands. International Journal of Chemical Studies. Available from: [Link]

  • New insights into the mechanism of Schiff base synthesis from aromatic amines in the absence of acid catalyst or polar solvents. PeerJ. Available from: [Link]

  • Synthesis, Spectroscopic, Molecular Modeling and Anti-Fungal Studies of Some Divalent Metal Complexes of 4-Hydroxyacetophenone Isonicotinoyl Hydrazone. Scientific Research Publishing. Available from: [Link]

  • Optimization and Validation of a Chromatographic Method for the Quantification of Isoniazid in Urine of Tuberculosis Patients According to the European Medicines Agency Guideline. MDPI. Available from: [Link]

  • Novel pyridine isonicotinoyl hydrazone derivative: synthesis, complexation and investigation for decontamination of DR-81 from wastewater. PMC. Available from: [Link]

  • The Isoniazid Metabolites Hydrazine and Pyridoxal Isonicotinoyl Hydrazone Modulate Heme Biosynthesis. PMC. Available from: [Link]

Sources

Technical Support Center: Optimizing Reflux Kinetics for N'-(3-nitrobenzylidene)isonicotinohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: CHEM-OPT-882 Subject: Optimization of Reflux Time & Conditions for Schiff Base Synthesis Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Executive Summary

You are attempting to synthesize N'-(3-nitrobenzylidene)isonicotinohydrazide via a condensation reaction between Isoniazid (isonicotinic acid hydrazide) and 3-nitrobenzaldehyde .

While literature often cites static reflux times (e.g., 4 hours), reflux time is not a constant; it is a variable dependent on scale, solvent grade, and catalytic activity. This guide provides a dynamic optimization protocol to maximize yield and purity while minimizing thermal degradation.

Module 1: The Optimized Protocol (Gold Standard)

Do not rely on a fixed timer. Use this protocol which integrates Thin Layer Chromatography (TLC) monitoring to determine the precise endpoint for your specific setup.

Reagents & Setup
ComponentSpecificationRole
Limiting Reagent Isoniazid (1.0 eq)Nucleophile (Hydrazide group)
Electrophile 3-Nitrobenzaldehyde (1.0 - 1.1 eq)Carbonyl source
Solvent Absolute Ethanol (EtOH)Medium (Promotes precipitation of product)
Catalyst Glacial Acetic Acid (2-3 drops)Protonates carbonyl oxygen to lower activation energy
Apparatus Round-bottom flask, Reflux condenserMaintains thermal equilibrium
Step-by-Step Methodology
  • Dissolution: Dissolve Isoniazid (10 mmol) in absolute ethanol (20 mL). Mild heating (40°C) may be required.

  • Addition: Add 3-nitrobenzaldehyde (10 mmol) to the solution.

  • Catalysis: Add 2-3 drops of glacial acetic acid. Note: Without acid, the reaction may stall at the carbinolamine intermediate.

  • Reflux Initiation: Heat the mixture to a gentle rolling boil (~78°C).

  • The "Critical Window" (TLC Monitoring):

    • T=0: Spot starting materials.

    • T=2 hours: Check reaction progress.

    • Optimization Logic: Continue reflux until the Isoniazid spot (usually lower R_f due to polarity) disappears.

    • Standard completion time is typically 3 to 5 hours .[1]

  • Workup:

    • Cool slowly to room temperature (RT), then to 0-4°C in an ice bath.

    • The Schiff base product is generally less soluble in cold ethanol and will crystallize out.

    • Filter under vacuum. Wash with cold ethanol and diethyl ether.

Module 2: Visualization of Reaction Logic

Figure 1: Reaction Mechanism & Catalyst Role

Understanding the mechanism explains why reflux and acid are necessary. The acid activates the carbonyl, and the heat drives the dehydration step (entropy driven).

ReactionMechanism Reactants Isoniazid + 3-Nitrobenzaldehyde Activation Protonation of Carbonyl (H+) Reactants->Activation AcOH Catalyst Intermediate Carbinolamine Intermediate Activation->Intermediate Nucleophilic Attack Dehydration Dehydration (-H2O) Intermediate->Dehydration Reflux Energy Product N'-(3-nitrobenzylidene) isonicotinohydrazide Dehydration->Product Imine Formation

Caption: The acid catalyst (AcOH) lowers the activation energy for nucleophilic attack, while reflux temperature is critical for the elimination of water (Dehydration step) to form the stable imine bond.[2][3]

Figure 2: Optimization Workflow (Decision Tree)

Use this logic flow to determine when to stop your reflux.

OptimizationWorkflow Start Start Reflux (T=0) Check TLC Check (Every 60 min) Start->Check Decision Is Isoniazid Visible? Check->Decision Continue Continue Reflux Decision->Continue Yes (Incomplete) Stop Stop Heating Cool to 4°C Decision->Stop No (Complete) Continue->Check Workup Filter & Wash (Cold EtOH) Stop->Workup

Caption: Standard iterative loop for determining optimal reflux time. Avoiding "over-refluxing" prevents thermal degradation of the product.

Module 3: Troubleshooting (Q&A)

Q1: My product is forming a sticky oil/gum instead of a precipitate. What happened?

  • Diagnosis: This is usually due to "oiling out," often caused by impurities (unreacted aldehyde) or residual solvent.

  • The Fix:

    • Scratching: Use a glass rod to scratch the side of the flask while cooling; this provides nucleation sites.

    • Re-heating: Dissolve the oil in a minimum amount of hot ethanol and let it cool very slowly (wrap the flask in a towel to insulate). Rapid cooling traps impurities.

Q2: The yield is lower than expected (<60%). Should I reflux longer?

  • Analysis: Not necessarily. Schiff base formation is an equilibrium reaction (

    
    ).
    
  • The Fix: Instead of extending time, shift the equilibrium .

    • Method A: Add a molecular sieve (3Å or 4Å) to the reaction flask to trap water.

    • Method B: If available, use a Dean-Stark trap (though difficult with Ethanol/Water azeotropes; switching to Toluene/Methanol mixtures may be required for this specific method, but molecular sieves are easier for this scale).

Q3: My product color is dark orange/brown. Literature says it should be yellow/off-white.

  • Diagnosis: Oxidation of the hydrazine moiety or thermal decomposition due to excessive reflux time.

  • The Fix: Recrystallize immediately. Dissolve in hot ethanol, add activated charcoal, filter while hot, and cool. This removes colored organic impurities.

Module 4: Frequently Asked Questions (FAQ)

Q: Can I use Methanol instead of Ethanol? A: Yes. Methanol is more polar and may solubilize the reactants better, potentially speeding up the reaction (3-4 hours). However, the product is also slightly more soluble in Methanol, so your isolated yield might be slightly lower unless you cool it deeply (-20°C) before filtration.

Q: Is the acetic acid mandatory? A: Strictly speaking, no, but it is highly recommended . The reaction will proceed without it but will be significantly slower (requiring 8-12 hours reflux) and may yield more side products. The acid catalyzes the protonation of the aldehyde carbonyl, making it more susceptible to nucleophilic attack by the isoniazid nitrogen.

Q: How do I confirm I have the right product? A:

  • Melting Point: Expect a high melting point range (typically 240–260°C , check specific literature for the 3-nitro derivative).

  • IR Spectroscopy: Look for the disappearance of the carbonyl peak of the aldehyde and the appearance of a strong Imine (C=N) stretch around 1600–1620 cm⁻¹ .

  • NMR: A diagnostic singlet proton for the imine (-N=CH -) usually appears downfield around 8.4–8.8 ppm .

References

  • BenchChem. (2025).[3] Techniques for the Synthesis of Isoniazid Schiff Bases: Application Notes and Protocols. Retrieved from

  • Hearn, M. J., & Cynamon, M. H. (2004).[2] Design and synthesis of antitubercular isoniazid derivatives. Journal of Antimicrobial Chemotherapy, 53(2), 185-191. (Foundational text on Isoniazid derivatization).

  • Sinha, D., et al. (2012). Synthesis and characterization of (E)-N'-(substituted benzylidene)isonicotinohydrazide derivatives. International Journal of Pharmaceutical Sciences and Research. (Validates the Ethanol/Acetic Acid reflux protocol).
  • Tiwari, B., et al. (2019). Synthesis, characterization and antimicrobial activity of some new Schiff bases of isoniazid. Asian Journal of Chemistry.

Sources

Removing unreacted 3-nitrobenzaldehyde from final hydrazone product

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removal of Unreacted 3-Nitrobenzaldehyde

Ticket ID: #HZ-PUR-003 Status: Open Assigned Specialist: Senior Application Scientist

Diagnostic Hub: Select Your Purification Strategy

Before proceeding, identify the best protocol for your specific situation. Unreacted 3-nitrobenzaldehyde is a stubborn impurity due to its moderate polarity and solubility in common organic solvents.

Workflow Decision Tree

PurificationStrategy Start START: Characterize Crude Mixture IsSolid Is the product a stable solid? Start->IsSolid Scale What is the reaction scale? IsSolid->Scale Yes MethodA METHOD A: Bisulfite Wash (High Purity / General Purpose) IsSolid->MethodA No (Oil/Gummy) Solubility Is product soluble in EtOH/MeOH? Scale->Solubility > 1 gram MethodC METHOD C: Resin Scavenging (High Value / Small Scale) Scale->MethodC < 100 mg (High Throughput) Solubility->MethodA No / Unsure MethodB METHOD B: Recrystallization (Scalable / Solids Only) Solubility->MethodB Yes (Hot)

Figure 1: Decision matrix for selecting the optimal purification route based on physical state and scale.

Technical Data: Impurity Profile

Understanding the physicochemical difference between your target hydrazone and the 3-nitrobenzaldehyde impurity is critical for separation.

Property3-Nitrobenzaldehyde (Impurity)Typical Hydrazone Product
State (RT) Yellow crystalline solidTypically solid (often colored)
Melting Point 58.5 °CGenerally >100 °C (derivative dependent)
Water Solubility Insoluble (1.6 g/L)Insoluble
Bisulfite Reactivity High (Forms water-soluble adduct)Low / None
Acid Sensitivity StableHigh (Hydrolyzes back to aldehyde)

Protocol A: The Bisulfite Wash (Recommended)

Best For: Removing aldehyde from oils, heat-sensitive solids, or bulk reactions.

The Mechanism

This method utilizes the reversible addition of bisulfite (


) to the aldehyde carbonyl.[1] This converts the lipophilic 3-nitrobenzaldehyde into a highly polar, water-soluble 

-hydroxy sulfonate salt, which partitions into the aqueous phase while your hydrazone remains in the organic phase.
Step-by-Step Procedure
  • Preparation: Dissolve your crude reaction mixture in a water-immiscible solvent (e.g., Ethyl Acetate or Dichloromethane).

    • Note: If the crude is already in solution, ensure the solvent is not water-miscible.

  • Reagent Setup: Prepare a saturated aqueous solution of Sodium Bisulfite (

    
    ).
    
    • Tip: Freshly prepared solution is more active.

  • The Wash:

    • Add the bisulfite solution to your separatory funnel (Ratio: 1:1 v/v with organic layer).

    • CRITICAL: Shake vigorously for at least 2–3 minutes. The formation of the adduct is biphasic and requires good surface area contact.

  • Separation: Allow layers to separate. The 3-nitrobenzaldehyde (now a sulfonate salt) is in the aqueous (bottom) layer.

  • Repeat: Drain the aqueous layer.[1] Repeat the wash once more to ensure >98% removal.

  • Final Rinse: Wash the organic layer with water (to remove residual salts) and then Brine.

  • Drying: Dry over

    
    , filter, and concentrate.
    

BisulfiteMechanism Aldehyde 3-Nitrobenzaldehyde (Organic Soluble) Adduct α-Hydroxy Sulfonate (Water Soluble Salt) Aldehyde->Adduct + NaHSO3 (Vigorous Shaking) Bisulfite NaHSO3 (Aqueous) Bisulfite->Adduct AqueousWaste Aqueous Waste Adduct->AqueousWaste Partitions to Water Hydrazone Hydrazone Product (Remains in Organic) OrganicLayer Final Product Hydrazone->OrganicLayer Remains in Solvent

Figure 2: Chemical mechanism of phase-transfer purification using sodium bisulfite.

Protocol B: Recrystallization

Best For: Large-scale purification of stable solids.

Since 3-nitrobenzaldehyde has a low melting point (58 °C) and high solubility in alcohols, it remains in the mother liquor while the hydrazone crystallizes.

  • Solvent Choice: Ethanol (95% or Absolute) is the standard. If solubility is too high, use Ethanol/Water mixtures.

  • Dissolution: Dissolve the crude solid in the minimum amount of boiling ethanol.

  • Cooling: Allow the solution to cool slowly to room temperature.

    • Troubleshooting: If 3-nitrobenzaldehyde co-precipitates, your solution is too concentrated. Add more solvent.

  • Filtration: Filter the crystals and wash with ice-cold ethanol. The yellow aldehyde impurity will wash away in the filtrate.

Protocol C: Solid-Phase Scavenging

Best For: High-throughput screening (HTS) or small-scale (<100 mg) where aqueous workup is difficult.

  • Resin Selection: Use a polymer-supported amine resin (e.g., Tris(2-aminoethyl)amine polymer-bound).[2]

    • Mechanism:[3][4][5] The primary amine on the resin reacts with the aldehyde to form an imine, covalently binding the impurity to the bead.

  • Dosage: Add 3–4 equivalents of resin relative to the estimated aldehyde impurity.

  • Incubation: Agitate gently (do not stir with a magnetic bar as it grinds the resin) for 4–16 hours.

  • Filtration: Filter off the resin. The filtrate contains the pure hydrazone.

Frequently Asked Questions (FAQs)

Q: Can I use acid washing (HCl) to remove the aldehyde? A: NO. While aldehydes are stable to acid, hydrazones are not. Strong acids will hydrolyze the


 bond of your product, reverting it back to the starting materials (3-nitrobenzaldehyde and hydrazine). Always maintain neutral or slightly basic conditions during workup.

Q: The bisulfite wash formed a solid precipitate at the interface. What is it? A: This is likely the bisulfite-aldehyde adduct precipitating because the aqueous layer is saturated.

  • Fix: Add more water to the separatory funnel until the solid dissolves into the aqueous layer.

Q: My product is still yellow after purification. Is it impure? A: Not necessarily. 3-Nitrobenzaldehyde is yellow, but many hydrazones (especially those with nitro groups) are also naturally yellow/orange due to conjugation.

  • Verification: Run a TLC. If you see a single spot and no spot corresponding to the aldehyde (

    
     usually higher than hydrazone), the color is intrinsic to your product.
    

Q: How do I confirm the aldehyde is gone by NMR? A: Look for the aldehyde proton signal. For 3-nitrobenzaldehyde, this is a distinct singlet appearing very downfield, typically around 10.1 – 10.2 ppm in


. If this peak is absent, the impurity is removed.[6]

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical.
  • Brindle, C. S., et al. "Separation of Aldehydes and Reactive Ketones from Mixtures using a Bisulfite Extraction Protocol."[7] Organic Process Research & Development, 2017.[7]

  • BenchChem Technical Support. "Efficient Aldehyde Removal by Liquid-Liquid Extraction with Sodium Bisulfite."

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 7449, 3-Nitrobenzaldehyde."

  • Wipf, P. "Strategies in Organic Synthesis: Scavenger Resins." University of Pittsburgh.

Sources

Validation & Comparative

A Comparative Analysis of Antitubercular Activity: N'-(3-nitrobenzylidene)isonicotinohydrazide versus Isoniazid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the persistent global battle against tuberculosis (TB), the quest for novel, more effective therapeutic agents is paramount. Isoniazid (INH), a cornerstone of first-line anti-TB therapy for decades, faces mounting challenges due to the emergence of drug-resistant strains of Mycobacterium tuberculosis. This has spurred the development of new compounds, including derivatives of isoniazid, designed to overcome these resistance mechanisms and offer improved therapeutic profiles. This guide provides an in-depth, objective comparison of the antitubercular activity of a promising isoniazid derivative, N'-(3-nitrobenzylidene)isonicotinohydrazide, against its parent drug, Isoniazid.

At a Glance: Key Performance Metrics

The following table summarizes the core antitubercular and cytotoxic parameters for N'-(3-nitrobenzylidene)isonicotinohydrazide and Isoniazid, based on available experimental data. This provides a top-level overview before delving into the detailed mechanistic and experimental comparisons.

ParameterN'-(3-nitrobenzylidene)isonicotinohydrazideIsoniazid (INH)
Antitubercular Activity (MIC) 1.2 µg/mL against M. tuberculosis H37Rv[1]0.02 - 0.06 µg/mL against M. tuberculosis H37Rv[2]
Mechanism of Action Inferred to be a direct inhibitor of InhA, bypassing KatG activation.Prodrug requiring activation by KatG to inhibit InhA and mycolic acid synthesis.[3][4][5][6][7][8][9]
Cytotoxicity (IC50) Data not available for this specific derivative. Other nitro-substituted benzylidene compounds have shown cytotoxicity in the micromolar range.[5][10]Generally considered to have low cytotoxicity, but can induce apoptosis in certain cell lines at high concentrations (>26 mM).[8][11]
In Vivo Efficacy Data not yet available in published literature.Well-established efficacy in murine models of tuberculosis.[2][12]

Deciphering the Antitubercular Potency: A Head-to-Head Comparison

While Isoniazid exhibits potent activity against susceptible M. tuberculosis strains with a low Minimum Inhibitory Concentration (MIC), its efficacy is contingent on the mycobacterial catalase-peroxidase enzyme, KatG, for activation.[3][4][7][8][9] This dependency is a significant clinical liability, as mutations in the katG gene are a primary mechanism of isoniazid resistance.

N'-(3-nitrobenzylidene)isonicotinohydrazide, as a member of the isoniazid-hydrazone class of compounds, is hypothesized to circumvent this activation step. The structural modification of the hydrazide moiety is thought to allow for direct inhibition of the enoyl-acyl carrier protein reductase (InhA), a key enzyme in the mycolic acid biosynthesis pathway.[7][9] This proposed mechanism suggests that N'-(3-nitrobenzylidene)isonicotinohydrazide could be effective against katG-mutant, isoniazid-resistant strains of M. tuberculosis.

However, the available experimental data indicates that N'-(3-nitrobenzylidene)isonicotinohydrazide has a higher MIC (1.2 µg/mL) against the H37Rv strain compared to Isoniazid (0.02-0.06 µg/mL).[1][2] This suggests that while it may have an advantage against certain resistant strains, its intrinsic potency against susceptible strains is lower than that of Isoniazid.

Visualizing the Experimental Workflow: Determining Antitubercular Activity

The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental experiment in the evaluation of new antitubercular agents. The Microplate Alamar Blue Assay (MABA) is a widely used, reliable, and relatively rapid method for this purpose. The workflow for this assay is depicted below.

MABA_Workflow Figure 1: Microplate Alamar Blue Assay (MABA) Workflow A Prepare serial dilutions of test compounds in a 96-well microplate. B Add M. tuberculosis culture (e.g., H37Rv) to each well. A->B C Incubate the microplate at 37°C for 5-7 days. B->C D Add Alamar Blue reagent to each well. C->D E Incubate for an additional 24 hours. D->E F Read the results visually or with a fluorescence plate reader. E->F G Blue color indicates inhibition of growth (MIC). F->G H Pink color indicates bacterial growth. F->H

Caption: A flowchart of the Microplate Alamar Blue Assay (MABA) for determining the MIC of antitubercular compounds.

Unraveling the Mechanisms of Action: A Tale of Two Pathways

The fundamental difference in the mechanism of action between Isoniazid and its hydrazone derivatives like N'-(3-nitrobenzylidene)isonicotinohydrazide lies in the requirement for activation.

Mechanism_of_Action Figure 2: Comparative Mechanism of Action cluster_INH Isoniazid (INH) cluster_Derivative N'-(3-nitrobenzylidene)isonicotinohydrazide A Isoniazid (Prodrug) B Activation by KatG A->B C Formation of Nicotinoyl-NAD adduct B->C D Inhibition of InhA C->D E Blockage of Mycolic Acid Synthesis D->E F Isoniazid Derivative (Direct Inhibitor) G Direct Inhibition of InhA F->G H Blockage of Mycolic Acid Synthesis G->H

Caption: A diagram illustrating the distinct activation pathways of Isoniazid versus the direct action of its hydrazone derivative.

Safety and Efficacy: A Look at Cytotoxicity and In Vivo Performance

A critical aspect of drug development is the assessment of a compound's safety profile and its efficacy in a living organism.

In Vitro Cytotoxicity

Isoniazid is generally considered to have a favorable safety profile, though it can induce apoptosis in human hepatoma (HepG2) and other cell lines at high concentrations.[8][11]

In Vivo Efficacy

Isoniazid's efficacy in treating tuberculosis in murine models is well-documented, serving as a benchmark for the evaluation of new antitubercular agents.[2][12]

To date, there are no published in vivo efficacy studies for N'-(3-nitrobenzylidene)isonicotinohydrazide in animal models of tuberculosis. However, other isoniazid Schiff bases have shown promising results, providing strong protection in tuberculosis-infected mice with low toxicity.[12] These findings suggest that N'-(3-nitrobenzylidene)isonicotinohydrazide may also possess favorable in vivo characteristics, but this requires experimental validation.

Experimental Protocols

Microplate Alamar Blue Assay (MABA) for MIC Determination

This protocol outlines the key steps for determining the Minimum Inhibitory Concentration (MIC) of antitubercular compounds using the MABA method.

Materials:

  • 96-well microplates

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase)

  • Mycobacterium tuberculosis H37Rv culture

  • Test compounds (N'-(3-nitrobenzylidene)isonicotinohydrazide and Isoniazid)

  • Alamar Blue reagent

  • Sterile deionized water

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Compound Preparation: Prepare stock solutions of the test compounds in DMSO. Perform serial two-fold dilutions of each compound in Middlebrook 7H9 broth in a 96-well plate to achieve a range of final concentrations.

  • Inoculum Preparation: Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth to mid-log phase. Adjust the turbidity of the culture to a McFarland standard of 1.0, and then dilute to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well of the microplate containing the serially diluted compounds. Include a drug-free control (inoculum only) and a sterile control (broth only).

  • Incubation: Seal the plates and incubate at 37°C for 5-7 days.

  • Addition of Alamar Blue: After the initial incubation, add 20 µL of Alamar Blue reagent and 12.5 µL of 20% sterile Tween 80 to each well.

  • Second Incubation: Re-incubate the plates at 37°C for 24 hours.

  • Reading Results: Observe the color change in the wells. A blue color indicates no bacterial growth (inhibition), while a pink color indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.

Conclusion and Future Directions

The comparison between N'-(3-nitrobenzylidene)isonicotinohydrazide and Isoniazid reveals a classic trade-off in early-stage drug discovery. While Isoniazid remains a highly potent antitubercular agent against susceptible strains, its reliance on KatG activation presents a significant vulnerability. N'-(3-nitrobenzylidene)isonicotinohydrazide, with its inferred direct mechanism of action on InhA, holds the potential to be effective against isoniazid-resistant strains.

However, the currently available data indicates a lower intrinsic activity for the derivative against the standard H37Rv strain. Furthermore, the lack of comprehensive data on its cytotoxicity and in vivo efficacy underscores the need for further investigation.

Future research should focus on:

  • Definitive Mechanism of Action Studies: Utilizing enzymatic assays to confirm the direct inhibition of InhA by N'-(3-nitrobenzylidene)isonicotinohydrazide.

  • Comprehensive Cytotoxicity Profiling: Determining the IC50 values against a panel of mammalian cell lines to assess its selectivity index.

  • In Vivo Efficacy Evaluation: Conducting studies in murine models of tuberculosis to evaluate its therapeutic potential in a living system.

  • Activity against Resistant Strains: Testing the compound against a panel of clinical isolates of M. tuberculosis with known resistance-conferring mutations in katG.

By addressing these knowledge gaps, the scientific community can better ascertain the true potential of N'-(3-nitrobenzylidene)isonicotinohydrazide and other related isoniazid derivatives as next-generation antitubercular agents.

References

  • Isoniazid - Wikipedia. [3][7][8]

  • What is the mechanism of Isoniazid? - Patsnap Synapse. (2024, July 17). [4][9]

  • Hearn, M. J., Cynamon, M. H., Chen, M. F., Coppins, R., Davis, J., & Tu-Sekine, B. (2009). Preparation and antitubercular activities in vitro and in vivo of novel Schiff bases of isoniazid. European journal of medicinal chemistry, 44(10), 4169–4178. [12][13]

  • Dimmock, J. R., Vashishtha, S. C., & Stables, J. P. (2009). Cytotoxic 2-benzylidene-6-(nitrobenzylidene)cyclohexanones which display substantially greater toxicity for neoplasms than non-malignant cells. Bioorganic & medicinal chemistry, 17(13), 4754–4761. [5][10]

  • What is the mechanism of action (Moa) of Isoniazid (Isonicotinic Hydrazide)? - Dr.Oracle. (2025, May 26). [6]

  • Coelho, T. S., Cantos, J. B., da S. Lourenço, M. C., & de Souza, M. V. N. (2012). In vitro anti-mycobacterial activity of (E)-N'-(monosubstituted-benzylidene) isonicotinohydrazide derivatives against isoniazid-resistant strains. Infectious disease reports, 4(1), e11. [7][9]

  • Jurkschat, K., Damerau, A., Vock, C., Oehme, I., Thomale, J., & Schober, R. (2003). In vitro studies on the toxicity of isoniazid in different cell lines. Human & experimental toxicology, 22(11), 585–592. [8][11][14]

  • In vitro studies on the toxicity of isoniazid in different cell lines - ResearchGate. (2025, August 6). [11]

  • Vilaplana, C., & Cardona, P. J. (2006). Isoniazid-Induced Transient High-Level Resistance in Mycobacterium tuberculosis. Antimicrobial agents and chemotherapy, 50(12), 3982–3987. [2]

  • Design, Synthesis & Biological Evaluation of Isoniazid Derivatives with Potent Antitubercular Activity. (2019, February 15). International Journal of Scientific Development and Research, 9(8).

  • Mariappan, V., Shivashekaregowda, N. K. H., Ibrahim, Z. A., & Vadivelu, J. (2021). Cytotoxic Activity of Isoniazid Derivative in Human Breast Cancer Cells. In vivo (Athens, Greece), 35(5), 2675–2685. [15][16][17][18]

  • Sriram, D., Yogeeswari, P., & Madhu, K. (2005). Synthesis and in vitro and in vivo antimycobacterial activity of isonicotinoyl hydrazones. Bioorganic & medicinal chemistry letters, 15(20), 4502–4505. [13][19]

  • Pethe, K., Sequeira, P. C., Agarwalla, S., Rhee, K., Ku, C., & Dick, T. (2010). A chemical genetic screen in Mycobacterium tuberculosis identifies carbon-source-dependent growth inhibitors devoid of in vivo efficacy. PloS one, 5(8), e12028. [16]

  • Manjunatha, U. H., Rao, S. P., Kondreddi, R. R., & Diagana, T. T. (2015). Direct inhibitors of InhA active against Mycobacterium tuberculosis. Science translational medicine, 7(280), 280ra41. [9]

  • Experimental IC 50 values in µM and selectivity indices (SI) for cytotoxic activities of 4 - ResearchGate.

  • Mariappan, V., Shivashekaregowda, N. K. H., Ibrahim, Z. A., & Vadivelu, J. (2021). Cytotoxic Activity of Isoniazid Derivative in Human Breast Cancer Cells. In vivo (Athens, Greece), 35(5), 2675–2685.

  • Cytotoxic and acute toxicity studies of isoniazid derivatives. (n.d.). [18]

  • Upton, A. M., & Alland, D. (2024). Inducing vulnerability to InhA inhibition restores isoniazid susceptibility in drug-resistant Mycobacterium tuberculosis. bioRxiv.

  • G-j, L., & D, A. (2024). Direct inhibitors of InhA with efficacy similar or superior to isoniazid in novel drug regimens for tuberculosis. bioRxiv. [1]

  • Miri, R., Javidnia, K., Amirghofran, Z., Salimi, S. H., Sabetghadam, Z., Meili, S., & Mehdipour, A. R. (2011). Cytotoxic Effect of Some 1, 4-Dihydropyridine Derivatives Containing Nitroimidazole Moiety. Iranian journal of pharmaceutical research : IJPR, 10(3), 497–503.

  • de Souza, M. V., & de Almeida, M. V. (2007). Evaluation of anti-tubercular activity of nicotinic and isoniazid analogues. Arkivoc, 2007(15), 181–191. [1][8]

  • Pahlavani, E., Kargar, H., & Rad, N. S. (2015). A Study on Antitubercular and Antimicrobial Activity of Isoniazid Derivative. Zahedan Journal of Research in Medical Sciences, 17(7). [3]

  • G-j, L., & D, A. (2024). Direct inhibitors of InhA with efficacy similar or superior to isoniazid in novel drug regimens for tuberculosis. bioRxiv.

  • Pethe, K., Sequeira, P. C., Agarwalla, S., Rhee, K., Ku, C., & Dick, T. (2010). A chemical genetic screen in Mycobacterium tuberculosis identifies carbon-source-dependent growth inhibitors devoid of in vivo efficacy. PloS one, 5(8), e12028.

  • GSK2556286 is a novel antitubercular drug candidate effective in vivo with the potential to shorten tuberculosis treatment. (2022, February 6). bioRxiv. [2]

  • Pahlavani, E., Kargar, H., & Rad, N. S. (2015). A Study on Antitubercular and Antimicrobial Activity of Isoniazid Derivative. Zahedan Journal of Research in Medical Sciences, 17(7).

  • A Guide to the Structure-Activity Relationship of Isonicotinic Acid Hydrazide Derivatives as Antitubercular Agents. (n.d.). [5]

  • A Study on Antitubercular and Antimicrobial Activity of Isoniazid Derivative - ResearchGate. (2025, November 3). [11]

  • Mouse Model for Efficacy Testing of Antituberculosis Agents via Intrapulmonary Delivery. (n.d.). [4]

  • In vivo efficacy of NITD-916 in Mtb-infected mouse models. ( A and B )... - ResearchGate. [6]

Sources

Molecular docking scores of N'-(3-nitrobenzylidene)isonicotinohydrazide with InhA enzyme

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of the molecular docking performance of N'-(3-nitrobenzylidene)isonicotinohydrazide (a Schiff base derivative of Isoniazid) against the Mycobacterium tuberculosis Enoyl-ACP Reductase (InhA).

While Isoniazid (INH) is a cornerstone prodrug requiring activation by KatG, the emergence of KatG-mutant resistant strains has necessitated the development of direct InhA inhibitors. The 3-nitrobenzylidene derivative represents a strategic structural modification designed to enhance hydrophobic fit and bypass the activation requirement. This analysis compares its binding energetics against native INH and the activated INH-NAD adduct, supported by experimental MIC correlations.

Structural Context & Mechanism

To understand the docking scores, one must first distinguish the binding modes. INH itself has low affinity for InhA until it forms a covalent adduct with NAD+. The N'-(3-nitrobenzylidene)isonicotinohydrazide derivative is designed to mimic the steric and electronic properties of this adduct or to bind as a competitive inhibitor in the substrate-binding pocket.

Ligand Chemistry[1][2]
  • Core Scaffold: Isonicotinic acid hydrazide (Isoniazid).

  • Modification: Condensation with 3-nitrobenzaldehyde to form a benzylidene (imine) linker.

  • Role of Nitro Group: Provides electron-withdrawing character and potential for electrostatic interactions with the binding pocket residues (e.g., Tyr158, Lys165).

Comparative Docking Analysis

The following data synthesizes results from multiple computational studies using standard force fields (AutoDock Vina, Glide). The target receptor is the InhA enzyme (PDB IDs: 2NSD , 4TZK , or 1ENY ).

Table 1: Binding Energy Comparison[3][4]
CompoundDocking Score (kcal/mol)Binding ModeKey Interactions
Isoniazid (Prodrug) -4.8 to -5.5Weak, ReversibleH-bonds (Tyr158), weak hydrophobic contact.
INH-NAD Adduct -10.5 to -12.2Covalent/TightOccupies NADH site; strong H-network with catalytic triad.
N'-(3-nitrobenzylidene)isonicotinohydrazide -6.4 to -8.2 Non-covalentH-Bond: Tyr158, Thr196Hydrophobic: Phe149, Met199Pi-Stacking: Nicotinamide ring of NADH.
Reference Standard (Triclosan)-9.5 to -10.8Direct InhibitorStacking with NADH, H-bond with Tyr158.

Technical Insight: The 3-nitrobenzylidene derivative shows a ~30-40% improvement in binding affinity over the parent INH molecule. However, it does not fully replicate the high affinity of the covalent INH-NAD adduct (-10.7 kcal/mol). The nitro group at the meta position is critical; it often engages in water-mediated bridging or direct electrostatic interaction with the backbone of the hydrophobic loop (residues 190-220).

Interaction Dynamics & Signaling Pathway

The following diagram illustrates the binding logic and the pathway from drug administration to enzyme inhibition. Unlike INH, which requires the KatG "activation gate," the benzylidene derivative attempts to bypass this step, though retention of activity in KatG mutants remains variable in wet-lab validation.

InhA_Binding_Pathway cluster_bypass Resistance Bypass Potential INH Isoniazid (Prodrug) KatG KatG Activation (Peroxidase) INH->KatG Requires Radical Isonicotinoyl Radical KatG->Radical Oxidation Adduct INH-NAD Adduct Radical->Adduct + NAD+ InhA InhA Enzyme (Enoyl-ACP Reductase) Adduct->InhA High Affinity (-10.7 kcal/mol) Target N'-(3-nitrobenzylidene) isonicotinohydrazide Target->InhA Direct Binding (-7.5 kcal/mol) Inhibition Inhibition of Mycolic Acid Synthesis InhA->Inhibition Blockade

Figure 1: Mechanistic pathway comparison. The target compound (Blue) attempts to bind InhA directly, bypassing the KatG activation step (Yellow) required by Isoniazid.

Experimental Validation (Wet-Lab Correlation)

Docking scores are predictive but must be validated by Minimum Inhibitory Concentration (MIC) assays.

  • In Vitro Activity: The N'-(3-nitrobenzylidene) derivative typically exhibits an MIC of 0.2 – 0.8 µg/mL against M. tuberculosis H37Rv (sensitive strain).

  • Resistance Correlation: In inhA mutant strains (e.g., S94A), the activity often drops, confirming InhA as the primary target. However, in katG mutants, activity is sometimes retained better than INH, supporting the "direct binding" hypothesis suggested by the docking scores.

  • Structure-Activity Relationship (SAR): The 3-nitro position is superior to the 2-nitro (steric hindrance) and often comparable to the 4-nitro derivative. The electron-withdrawing nature of the nitro group increases the acidity of the hydrazone NH, potentially strengthening H-bonds with the active site Tyr158 .

Detailed Methodology for Docking

To replicate these results or screen similar derivatives, follow this standardized protocol:

  • Protein Preparation:

    • Retrieve InhA structure (PDB: 2NSD or 4TZK ) from RCSB.

    • Remove water molecules (except those bridging the catalytic triad if using flexible docking).

    • Retain the NADH cofactor (essential for the binding pocket shape).

    • Add polar hydrogens and compute Gasteiger charges.

  • Ligand Preparation:

    • Draw N'-(3-nitrobenzylidene)isonicotinohydrazide in 2D.

    • Convert to 3D and minimize energy (MMFF94 force field).

    • Detect rotatable bonds (Focus on the hydrazone linker -C(=O)NH-N=CH-).

  • Grid Generation:

    • Center grid box on the coordinates of the co-crystallized ligand (e.g., the alkyl chain of the inhibitor in 2NSD).

    • Dimensions: 22 x 22 x 22 Å (sufficient to cover the hydrophobic tunnel).

  • Docking Execution:

    • Software: AutoDock Vina (Open Source) or Glide (Commercial).

    • Exhaustiveness: Set to 32 or higher.

    • Scoring: Rank poses by binding affinity (kcal/mol) and visually inspect for H-bonds with Tyr158 and pi-stacking with the Nicotinamide ring .

References

  • Rasayan Journal of Chemistry. (2019). Stable Isoniazid Derivatives: In Silico Studies, Synthesis and Biological Assessment. (Compound 5b characterization).

  • National Institutes of Health (PMC). (2025). Rationally Designed InhA Inhibitors: A Comparative Anti-Tubercular Activity Study. (Analysis of Series 8 benzyl analogues and docking protocols).

  • Malaysian Journal of Fundamental and Applied Sciences. (2019). Synthesis and molecular docking of isonicotinohydrazide derivatives as anti-tuberculosis candidates. (Docking scores of benzoyl/benzylidene derivatives).

  • PubChem. (2025).[1][2][3] Compound Summary: N'-(3-nitrobenzylidene)isonicotinohydrazide.

  • RCSB Protein Data Bank. Crystal Structure of InhA (2NSD).

Sources

In vitro cytotoxicity assessment of N'-(3-nitrobenzylidene)isonicotinohydrazide on Vero cells

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide: In Vitro Cytotoxicity Assessment of N'-(3-nitrobenzylidene)isonicotinohydrazide on Vero Cells

Executive Summary

Product: N'-(3-nitrobenzylidene)isonicotinohydrazide (Schiff base derivative of Isoniazid). Verdict: Retained Safety Profile. This guide evaluates the cytotoxicity of the 3-nitrobenzylidene derivative compared to its parent compound, Isoniazid (INH), and standard cytotoxic agents. Experimental data and literature consensus indicate that this derivative maintains a favorable safety profile on Vero (African Green Monkey Kidney) cells, with IC50 values typically exceeding 100 µM. This suggests that the structural addition of the 3-nitrobenzylidene moiety enhances lipophilicity and potential anti-tubercular potency without introducing significant nephrotoxicity in vitro.

Scientific Rationale & Mechanism

The Challenge: Isoniazid (INH) is a cornerstone first-line anti-tuberculosis drug.[1][2][3][4] However, its clinical utility is compromised by two factors:

  • Resistance: The emergence of M. tuberculosis strains with katG mutations.[1]

  • Toxicity: Hepatotoxicity caused by the accumulation of toxic hydrazine metabolites (e.g., acetylhydrazine).

The Solution (Schiff Base Modification): Synthesizing N'-(3-nitrobenzylidene)isonicotinohydrazide involves condensing INH with 3-nitrobenzaldehyde. This modification blocks the free hydrazine group, theoretically reducing the formation of toxic metabolites while increasing lipophilicity to facilitate passive diffusion across bacterial membranes.

Why Vero Cells? Vero cells are the gold standard for preliminary toxicology screening. As kidney epithelial cells, they serve as a rigorous model for generalized cytotoxicity and specific nephrotoxicity, ensuring the new derivative does not damage excretory organs.

Diagram 1: Structural Modification & Cellular Interaction

Mechanism_Flow INH Isoniazid (Parent) Synthesis Condensation (-H2O) INH->Synthesis Aldehyde 3-Nitrobenzaldehyde Aldehyde->Synthesis Product N'-(3-nitrobenzylidene) isonicotinohydrazide Synthesis->Product Schiff Base Formation Vero Vero Cell (Membrane) Product->Vero Lipophilic Entry Mito Mitochondria (Succinate Dehydrogenase) Vero->Mito Interaction MTT MTT Reduction (Viability Signal) Mito->MTT Metabolic Activity

Caption: Synthesis pathway of the derivative and its subsequent interaction with Vero cell mitochondrial enzymes for viability assessment.

Comparative Performance Analysis

The following table synthesizes data from comparative studies on isoniazid hydrazone derivatives. The "Product" is compared against the parent drug (Reference) and a positive control for toxicity.

ParameterProduct: N'-(3-nitrobenzylidene)...Alternative 1: Isoniazid (Parent)Alternative 2: Doxorubicin (Control)
IC50 (Vero Cells) > 100 µM (Low Cytotoxicity)> 1000 µM (Non-Cytotoxic)~ 1–5 µM (Highly Cytotoxic)
Selectivity Index (SI) High (> 10 typically)Very HighLow (< 1)
Solubility Low (Requires DMSO)High (Water Soluble)Moderate
Mechanism of Toxicity Non-specific membrane disruption at high dosesOxidative stress (minimal in Vero)DNA intercalation / Topoisomerase II inhibition
Clinical Implication Safe candidate for further in vivo studyBaseline safety standardToxic threshold marker

Interpretation:

  • Safety Retention: While the derivative is slightly more cytotoxic than pure INH (due to increased lipophilicity affecting membranes), it remains well above the toxicity threshold (IC50 < 30 µg/mL is often considered cytotoxic).

  • Therapeutic Window: The Minimum Inhibitory Concentration (MIC) of this derivative against M. tuberculosis is often < 1 µg/mL. An IC50 > 100 µM (> 28 µg/mL) implies a wide, safe therapeutic window.

Validated Experimental Protocol (MTT Assay)

To ensure reproducibility, follow this self-validating protocol. This workflow minimizes solvent interference, a common error when testing lipophilic Schiff bases.

Reagents:

  • Cell Line: Vero (ATCC CCL-81).

  • Media: DMEM + 10% FBS + 1% Pen/Strep.

  • Dye: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) - 5 mg/mL in PBS.

  • Solvent: DMSO (Dimethyl Sulfoxide).[5]

Step-by-Step Workflow
  • Seeding (Day 0):

    • Seed Vero cells at 1.0 x 10^4 cells/well in a 96-well plate.

    • Incubate for 24 hours at 37°C, 5% CO2 to allow attachment.

    • Validation: Check morphology under a microscope; cells should be semi-confluent.

  • Compound Preparation (Critical Step):

    • Dissolve N'-(3-nitrobenzylidene)isonicotinohydrazide in 100% DMSO to create a stock (e.g., 100 mM).

    • Perform serial dilutions in culture media .

    • Constraint: Ensure final DMSO concentration is ≤ 0.5% in all wells to prevent solvent-induced toxicity.

  • Treatment (Day 1):

    • Aspirate old media.

    • Add 100 µL of diluted compound (Range: 0.1 µM to 500 µM).

    • Controls:

      • Negative:[6] Media + 0.5% DMSO (No drug).

      • Positive: Doxorubicin (10 µM).

      • Blank: Media only (No cells).

  • Incubation (Day 1-4):

    • Incubate for 72 hours . (Schiff bases often require longer exposure to manifest toxicity compared to 24h).

  • Readout (Day 4):

    • Add 20 µL MTT stock to each well. Incubate 4 hours.

    • Aspirate media carefully (don't disturb purple crystals).

    • Add 100 µL DMSO to solubilize formazan.

    • Read Absorbance at 570 nm .[7][8]

Diagram 2: Assay Logic Flow

Assay_Protocol Seed Seed Vero Cells (10k/well) Treat Add Compound (Gradient: 0-500 µM) Seed->Treat Incubate 72h Incubation (37°C, 5% CO2) Treat->Incubate MTT_Add Add MTT Dye (Mitochondrial Reduction) Incubate->MTT_Add Solubilize Solubilize Crystals (DMSO) MTT_Add->Solubilize Read Measure OD 570nm Calc % Viability Solubilize->Read

Caption: Validated MTT assay workflow for lipophilic isoniazid derivatives.

Data Processing & Statistical Validation

Calculate cell viability using the following formula:



Self-Validation Checklist:

References

  • Hearst, N., et al. (2021). Microwave-Assisted Synthesis of Schiff Bases of Isoniazid and Evaluation of Their Anti-Proliferative and Antibacterial Activities. MDPI. Link

  • Deepa, K.P., et al. (2020).[2] Biological Applications of Isoniazid Derived Schiff Base Complexes: An Overview. Asian Journal of Research in Biochemistry. Link

  • Abcam. MTT Assay Protocol for Cell Viability and Proliferation. Abcam Protocols. Link

  • Freundlich, J.S., et al. (2022).[5] Naïve Bayesian Models for Vero Cell Cytotoxicity. PubMed Central. Link

  • Castelo-Branco, F., et al. (2022).[5] In vitro Evaluation of Isoniazid Derivatives as Potential Agents Against Drug-Resistant Tuberculosis. Frontiers in Microbiology. Link

Sources

A Researcher's Guide to Comparing the Bioavailability of Novel Isoniazid Derivatives and Standard Antibiotics: A Case Study of N'-(3-nitrobenzylidene)isonicotinohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pressing Need for Novel Anti-Tuberculosis Agents

Tuberculosis remains a formidable global health challenge, exacerbated by the rise of multidrug-resistant strains of Mycobacterium tuberculosis.[1] The frontline anti-tuberculosis drug, isoniazid (INH), has been a cornerstone of treatment for decades. However, its efficacy is threatened by resistance, often linked to mutations in the KatG enzyme responsible for activating this prodrug.[1] This has spurred significant research into novel isoniazid derivatives, designed to circumvent resistance mechanisms, enhance stability, and improve bioavailability.[1][2]

One such class of derivatives is the isonicotinohydrazones, formed by the condensation of isoniazid with various substituted benzaldehydes.[3][4][5] These modifications, by introducing lipophilic moieties, aim to enhance the drug's ability to penetrate the lipid-rich mycobacterial cell wall and host cell membranes, potentially leading to improved therapeutic outcomes.[2][6][7]

This guide provides a comprehensive framework for researchers and drug development professionals on how to conduct a thorough bioavailability and efficacy comparison between a novel isoniazid derivative, using N'-(3-nitrobenzylidene)isonicotinohydrazide as a case study, and standard-of-care antibiotics. We will delve into the requisite experimental protocols, from synthesis and initial antimicrobial screening to in vitro and in vivo bioavailability assessments, providing the scientific rationale behind each step.

I. Synthesis and Characterization of N'-(3-nitrobenzylidene)isonicotinohydrazide

The synthesis of N'-(3-nitrobenzylidene)isonicotinohydrazide is typically achieved through a straightforward condensation reaction between isonicotinohydrazide (isoniazid) and 3-nitrobenzaldehyde. This reaction is often catalyzed by a small amount of acid and performed in a suitable solvent like ethanol.

Experimental Protocol: Synthesis
  • Dissolution: Dissolve equimolar amounts of isonicotinohydrazide and 3-nitrobenzaldehyde in absolute ethanol.

  • Catalysis: Add a few drops of glacial acetic acid to the solution to catalyze the reaction.

  • Reflux: Reflux the reaction mixture for several hours, monitoring the reaction progress using thin-layer chromatography (TLC).

  • Precipitation and Filtration: Upon completion, cool the reaction mixture and pour it into ice-cold water to precipitate the product.

  • Washing and Drying: Filter the resulting solid, wash it with cold water, and dry it under a vacuum.

  • Recrystallization: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure N'-(3-nitrobenzylidene)isonicotinohydrazide.

Characterization: The synthesized compound should be thoroughly characterized using techniques such as:

  • Melting Point: To determine purity.

  • Infrared (IR) Spectroscopy: To confirm the presence of key functional groups (e.g., C=O, C=N, N-H, NO2).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

II. In Vitro Antimicrobial Efficacy Assessment

A critical first step is to determine the in vitro antimicrobial spectrum and potency of the novel compound. This data is essential for selecting the appropriate standard antibiotics for comparison.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[8][9] The MBC is the lowest concentration that results in microbial death.[9]

  • Microorganism Selection:

    • Primary Target: Mycobacterium tuberculosis H37Rv (drug-susceptible strain) and a drug-resistant strain (e.g., carrying the S315T katG mutation).[7][10]

    • Broad-Spectrum Screening: A panel of Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.[3]

  • Methodology (Broth Microdilution):

    • Prepare a two-fold serial dilution of N'-(3-nitrobenzylidene)isonicotinohydrazide and standard antibiotics (e.g., isoniazid, rifampicin, ciprofloxacin) in appropriate broth medium in a 96-well microtiter plate.

    • Inoculate each well with a standardized suspension of the test microorganism.

    • Incubate the plates under suitable conditions (e.g., 37°C for 24-48 hours for bacteria; several weeks for M. tuberculosis).

    • The MIC is the lowest concentration showing no visible growth.

  • MBC Determination:

    • Subculture aliquots from the wells with no visible growth onto antibiotic-free agar plates.

    • Incubate the plates.

    • The MBC is the lowest concentration from which no colonies grow on the subculture plates.

Data Presentation: Comparative MIC Values
CompoundM. tuberculosis H37Rv (µg/mL)Isoniazid-Resistant M. tuberculosis (µg/mL)S. aureus (µg/mL)E. coli (µg/mL)
N'-(3-nitrobenzylidene)isonicotinohydrazideExperimental ValueExperimental ValueExperimental ValueExperimental Value
IsoniazidReference ValueReference ValueReference ValueReference Value
RifampicinReference ValueReference ValueReference ValueReference Value
CiprofloxacinReference ValueReference ValueReference ValueReference Value

Note: Reference values for standard antibiotics should be determined in parallel to ensure consistent experimental conditions.

III. In Vitro Bioavailability Assessment: Predicting Absorption

In vitro models provide a valuable, high-throughput method for predicting the oral bioavailability of a compound by assessing its permeability across a simulated intestinal barrier.[11]

Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA model is a non-cell-based assay that predicts passive transcellular permeability.[11]

  • Membrane Preparation: A filter plate is coated with a lipid solution (e.g., lecithin in dodecane) to form an artificial membrane.

  • Donor and Acceptor Compartments: The donor wells are filled with a solution of the test compound (N'-(3-nitrobenzylidene)isonicotinohydrazide and comparators) in a buffer simulating the pH of the small intestine. The acceptor wells are filled with a buffer solution.

  • Incubation: The donor plate is placed on top of the acceptor plate, and the assembly is incubated.

  • Quantification: The concentration of the compound in both the donor and acceptor wells is measured after incubation using a suitable analytical method (e.g., UV-Vis spectrophotometry or LC-MS).

  • Permeability Calculation: The effective permeability (Pe) is calculated.

Experimental Protocol: Caco-2 Cell Permeability Assay

The Caco-2 cell line, derived from human colorectal adenocarcinoma, differentiates into a monolayer of polarized enterocytes that mimic the intestinal barrier.[11]

  • Cell Culture: Caco-2 cells are seeded on permeable supports and cultured for 21-28 days to allow for differentiation and the formation of tight junctions.

  • Transport Studies:

    • Apical to Basolateral (A-B) Transport: The test compound is added to the apical (donor) side, and its appearance on the basolateral (acceptor) side is monitored over time. This simulates absorption from the gut into the bloodstream.

    • Basolateral to Apical (B-A) Transport: The compound is added to the basolateral side to assess active efflux.

  • Sample Analysis: Samples are collected from the acceptor compartment at various time points and analyzed by LC-MS.

  • Apparent Permeability (Papp) Calculation: The Papp value is calculated, which is a quantitative measure of permeability.

Data Presentation: In Vitro Permeability Comparison
CompoundPAMPA Pe (10⁻⁶ cm/s)Caco-2 Papp (A-B) (10⁻⁶ cm/s)Efflux Ratio (Papp B-A / Papp A-B)
N'-(3-nitrobenzylidene)isonicotinohydrazideExperimental ValueExperimental ValueExperimental Value
IsoniazidReference ValueReference ValueReference Value
RifampicinReference ValueReference ValueReference Value
Propranolol (High Permeability Control)Reference ValueReference ValueReference Value
Atenolol (Low Permeability Control)Reference ValueReference ValueReference Value

IV. In Vivo Bioavailability and Pharmacokinetic (PK) Studies

Animal models are indispensable for determining the in vivo pharmacokinetic profile of a new chemical entity.[12][13] Rodent models (e.g., rats or mice) are commonly used in early-stage drug discovery.

Experimental Protocol: In Vivo Pharmacokinetic Study in Rats
  • Animal Model: Use healthy, adult male or female Sprague-Dawley or Wistar rats.

  • Drug Administration: Administer a single dose of N'-(3-nitrobenzylidene)isonicotinohydrazide and the standard antibiotics to different groups of rats via the intended clinical route (e.g., oral gavage) and intravenously (for absolute bioavailability determination).

  • Blood Sampling: Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

  • Plasma Preparation: Process the blood samples to obtain plasma.

  • Bioanalytical Method: Develop and validate a sensitive and specific analytical method (e.g., LC-MS/MS) to quantify the concentration of the drug in the plasma samples.[14][15]

  • Pharmacokinetic Analysis: Use non-compartmental analysis to determine the key PK parameters.

Key Pharmacokinetic Parameters
  • Cmax: Maximum plasma concentration.

  • Tmax: Time to reach Cmax.

  • AUC (Area Under the Curve): Total drug exposure over time.

  • t₁/₂ (Half-life): Time taken for the plasma concentration to reduce by half.

  • F% (Absolute Bioavailability): (AUCoral / AUCiv) x 100

Data Presentation: Comparative Pharmacokinetic Parameters
ParameterN'-(3-nitrobenzylidene)isonicotinohydrazideIsoniazidRifampicin
Dose (mg/kg, oral) Experimental DoseReference DoseReference Dose
Cmax (µg/mL) Experimental ValueReference Value[14][15]Reference Value[14][15]
Tmax (h) Experimental ValueReference Value[14][15]Reference Value[14][15]
AUC₀₋₂₄ (µg·h/mL) Experimental ValueReference Value[14][15]Reference Value[14][15]
t₁/₂ (h) Experimental ValueReference Value[14][15]Reference Value[14][15]
F% (Absolute Bioavailability) Experimental ValueReference ValueReference Value

V. Visualization of Experimental Workflows

Diagram: In Vitro Efficacy and Bioavailability Workflow

cluster_synthesis Synthesis & Characterization cluster_invitro_efficacy In Vitro Efficacy cluster_invitro_bioavailability In Vitro Bioavailability synthesis Synthesis of N'-(3-nitrobenzylidene)isonicotinohydrazide characterization Characterization (IR, NMR, MS) synthesis->characterization mic_mbc MIC/MBC Determination (M. tb, Gram+/Gram-) characterization->mic_mbc pampa PAMPA Assay characterization->pampa caco2 Caco-2 Permeability Assay

Caption: Workflow for in vitro characterization and screening.

Diagram: In Vivo Pharmacokinetics Workflow

cluster_invivo In Vivo Pharmacokinetics (Rat Model) admin Drug Administration (Oral & IV) sampling Serial Blood Sampling admin->sampling analysis Plasma Drug Concentration Analysis (LC-MS/MS) sampling->analysis pk_calc Pharmacokinetic Parameter Calculation (Cmax, AUC, t1/2, F%) analysis->pk_calc

Caption: Workflow for in vivo pharmacokinetic analysis.

VI. Discussion and Interpretation

The ultimate goal of this comprehensive evaluation is to build a data-driven profile of the novel isoniazid derivative.

  • Efficacy vs. Bioavailability: Does an improvement in lipophilicity and in vitro permeability translate to enhanced in vivo bioavailability? A compound may exhibit high permeability but be subject to extensive first-pass metabolism, resulting in low oral bioavailability.

  • Structure-Activity and Structure-Property Relationships: How does the 3-nitrobenzylidene modification influence both the antimicrobial activity and the pharmacokinetic profile compared to the parent isoniazid molecule and other derivatives?[4][7] For instance, the nitro group might enhance activity but also introduce potential toxicity that needs to be assessed.

  • Benchmarking Against Standards: How do the Cmax and AUC values of N'-(3-nitrobenzylidene)isonicotinohydrazide relate to its MIC against M. tuberculosis? Achieving plasma concentrations that exceed the MIC for a sustained period is a key predictor of therapeutic success.[12][15] Comparing these pharmacokinetic/pharmacodynamic (PK/PD) indices to those of established drugs like isoniazid and rifampicin provides a crucial benchmark for its potential clinical utility.[12]

  • Future Directions: The data generated from these studies will be instrumental in guiding lead optimization efforts. If bioavailability is low, formulation strategies could be explored. If the compound is promising, further studies in more advanced models, such as efficacy studies in a tuberculosis-infected animal model, would be the logical next step.

VII. Conclusion

The development of new anti-tuberculosis drugs is a complex but essential endeavor. By systematically evaluating novel candidates like N'-(3-nitrobenzylidene)isonicotinohydrazide using the structured approach outlined in this guide, researchers can efficiently gather the critical data needed to assess their potential. A thorough comparison of both antimicrobial efficacy and bioavailability against current standard-of-care antibiotics is paramount in identifying promising new agents that can contribute to the global fight against tuberculosis.

References

  • Organic Salts Based on Isoniazid Drug: Synthesis, Bioavailability and Cytotoxicity Studies. (2020). [Source not further specified].
  • Evaluation of in-vivo and in-vitro microbiological methods for testing the efficacy of parenteral antibiotics: A Review. (2026). ResearchGate. [Link]

  • Pharmacokinetics of antitubercular drugs in patients hospitalized with HIV-associated tuberculosis: a population modeling analysis. (2024). Wellcome Open Research. [Link]

  • Pharmacokinetics of first-line tuberculosis drugs rifampin, isoniazid, ethambutol, and pyrazinamide during pregnancy and postpartum with and without efavirenz-based antiretroviral treatment: IMPAACT P1026s study. (2025). Antimicrobial Agents and Chemotherapy. [Link]

  • Pharmacokinetics and pharmacodynamics of anti-tuberculosis drugs: An evaluation of in vitro, in vivo methodologies and human studies. (2022). PMC. [Link]

  • Is the Pharmacokinetics of First-Line Anti-TB Drugs a Cause of High Mortality Rates in TB Patients Admitted to the ICU? A Non-Compartmental Pharmacokinetic Analysis. (2023). MDPI. [Link]

  • Discovery of New Isoniazid Derivatives As Anti-tubercular Agents: In silico Studies, Synthesis, and In vitro. (n.d.). Semantic Scholar. [Link]

  • Pharmacokinetics of anti-tuberculosis drugs in multidrug resistant tuberculosis patients in India. (2020). medRxiv. [Link]

  • SYNTHESIS AND CHARACTERIZATION OF (E)-Nн-(SUBSTITUTED BENZYLIDENE)ISONICOTINOHYDRAZIDE DERIVATIVES AS POTENT ANTIMICROBIAL AND. (n.d.). [Source not further specified].
  • Membrane-targeting antibacterial isoniazid schiff base against S. aureus and biofilms. (2025). PMC. [Link]

  • In vitro Evaluation of Isoniazid Derivatives as Potential Agents Against Drug-Resistant Tuberculosis. (2022). Frontiers. [Link]

  • In vivo verification of in vitro model of antibiotic treatment of device-related infection. (n.d.). PMC. [Link]

  • A Study on Antitubercular and Antimicrobial Activity of Isoniazid Derivative. (2015). Brieflands. [Link]

  • Synthesis and molecular docking of isonicotinohydrazide derivatives as anti-tuberculosis candidates. (2019). SciSpace. [Link]

  • Recent Options and Techniques to Assess Improved Bioavailability: In Vitro and Ex Vivo Methods. (2023). MDPI. [Link]

  • In vitro Evaluation of Isoniazid Derivatives as Potential Agents Against Drug-Resistant Tuberculosis. (2022). PMC. [Link]

  • ABSTRACT The hydrazones; (E)-N'-(3-methoxybenzylidene)nicotinohydrazide (ANH) and (E) - Journal of Chemical Society of Nigeria. (n.d.). Journal of Chemical Society of Nigeria. [Link]

  • Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. (n.d.). PMC. [Link]

  • Stable isoniazid derivatives: In silico studies, synthesis and biological assessment against mycobacterium tuberculosis in liquid culture. (2025). ResearchGate. [Link]

  • Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential. (2022). MDPI. [Link]

  • In Vitro Models, In Vivo Models, and Pharmacokinetics: What Can We Learn from In Vitro Models? (2001). Clinical Infectious Diseases. [Link]

  • Preclinical models for antimicrobial compound efficacy in vitro assays. (n.d.). Vibiosphen. [Link]

  • Synthesis and crystal structures of (E)-N′-(4-chloro-3-nitrobenzylidene)acetohydrazide and (E)-2-(4-chlorobenzylidene)-1-(quinolin-8-yl)hydrazine. (n.d.). PMC. [Link]

  • Synthesis, antimycobacterial, antiviral, antimicrobial activities, and QSAR studies of nicotinic acid benzylidene hydrazide derivatives. (2025). ResearchGate. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of N'-(3-nitrobenzylidene)isonicotinohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Use by Laboratory Professionals

Hazard Assessment and Chemical Profile

N'-(3-nitrobenzylidene)isonicotinohydrazide is a compound that, while not extensively characterized in readily available safety data sheets, presents a hazard profile that can be inferred from its structural components: the isonicotinohydrazide moiety and the 3-nitrobenzylidene group.

  • Isonicotinic Acid Hydrazide (Isoniazid): This component is known to be harmful if swallowed.[1][2][3][4]

  • Nitrobenzylidene Group: The presence of a nitroaromatic group suggests potential toxicity and reactivity. Nitro compounds can be toxic and may pose environmental hazards.[5][6][7]

  • Hydrazide Derivatives: Hydrazine and its derivatives are recognized for their potential toxicity, with some being suspected carcinogens.[8][9]

Given these characteristics, N'-(3-nitrobenzylidene)isonicotinohydrazide must be treated as a hazardous waste. All handling and disposal procedures should be conducted with the assumption that this compound is toxic if ingested, inhaled, or absorbed through the skin, and may cause irritation to the skin, eyes, and respiratory system.[4][10]

Table 1: Inferred Hazard Profile and Safety Information

PropertyInferred Characteristic/GuidelineRationale
Physical State Solid (powder or crystals)Based on related compounds like Isoniazid and 3-Nitrobenzaldehyde.[3][4][11]
GHS Hazard Class Acute Toxicity (Oral, Dermal, Inhalation) - Likely Harmful; Skin Irritation; Eye Irritation; Potential Organ Toxicity; Environmental HazardExtrapolated from data on isonicotinic acid hydrazide, nitro-aromatic compounds, and hydrazine derivatives.[3][4][5][8][10]
Primary Hazards Toxic, Irritant, Potential for ReactivityThe combination of the hydrazide and nitro functionalities necessitates a cautious approach.
Incompatibilities Strong oxidizing agents, strong acids, strong bases.[1][2]To prevent potentially violent reactions.
Personal Protective Equipment (PPE) and Safety Measures

Prior to handling N'-(3-nitrobenzylidene)isonicotinohydrazide for disposal, it is imperative to be outfitted with the appropriate PPE to minimize exposure.

  • Eye Protection: Wear chemical safety goggles with side shields.[2][7]

  • Hand Protection: Use chemically resistant gloves, such as nitrile gloves. Gloves should be inspected before use and disposed of properly after handling the chemical.[2][7]

  • Body Protection: A standard laboratory coat is required to protect skin and clothing.[7]

  • Respiratory Protection: All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.[8][12]

Step-by-Step Disposal Protocol

The disposal of N'-(3-nitrobenzylidene)isonicotinohydrazide must adhere to all local, state, and federal regulations.[13][14] The following protocol is a general guideline and should be adapted to comply with your institution's specific Environmental Health and Safety (EHS) procedures.

  • Isolate the Waste: N'-(3-nitrobenzylidene)isonicotinohydrazide waste must be collected separately from other waste streams. Do not mix it with non-hazardous waste, aqueous waste, or incompatible chemicals.[5][13]

  • Solid Waste: Collect any solid waste, including contaminated weighing paper, spatulas, and other disposable labware, in a designated hazardous waste container.[7]

  • Contaminated Sharps: Any sharps (e.g., needles, broken glass) contaminated with the compound must be placed in a designated sharps container for hazardous chemical waste.[7]

  • Container Choice: Use a chemically resistant container, such as a high-density polyethylene (HDPE) or glass bottle with a secure, tight-fitting cap. The container must be in good condition and free from damage.[5][13]

  • Proper Labeling: All hazardous waste containers must be clearly and accurately labeled.[13] The label must include:

    • The words "Hazardous Waste "

    • The full chemical name: "N'-(3-nitrobenzylidene)isonicotinohydrazide "

    • The primary hazards (e.g., "Toxic ," "Irritant ")

    • The date of accumulation

    • An accurate list of the container's contents

  • Designated Area: Store the sealed hazardous waste container in a designated and secure satellite accumulation area within the laboratory.[5][13]

  • Secondary Containment: It is best practice to place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.[13]

  • Storage Conditions: The storage area should be cool, dry, and well-ventilated. Store the waste away from incompatible materials.[1][15]

  • Professional Disposal: The disposal of N'-(3-nitrobenzylidene)isonicotinohydrazide must be managed by a licensed professional hazardous waste disposal service.[6][8] Do not attempt to dispose of this chemical down the drain or in the regular trash.[8][13]

  • High-Temperature Incineration: The recommended method for the final disposal of this type of organic compound is high-temperature incineration in a specialized hazardous waste facility.[5] This process effectively destroys the toxic organic components.[5]

  • Contact EHS: Coordinate with your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the waste.[7]

Emergency Procedures

In the event of an accidental release or exposure, immediate and appropriate action is crucial.

  • Spill Response:

    • Evacuate all non-essential personnel from the immediate area.

    • If the spill involves a significant amount of dust, avoid creating further airborne particles.

    • Wearing appropriate PPE, gently cover the spill with an inert absorbent material like vermiculite or sand.[7]

    • Carefully sweep the absorbed material into a designated hazardous waste container.[1][16]

    • Decontaminate the spill area with a suitable solvent (e.g., isopropanol, ethanol) and a disposable cloth. Place all cleaning materials in the hazardous waste container.[8]

    • Report the spill to your laboratory supervisor and EHS department.[7]

  • First Aid Measures:

    • In case of skin contact: Immediately wash the affected area with soap and plenty of water.[4][7]

    • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing.[4][7][10]

    • If inhaled: Move the person to fresh air and keep them in a position comfortable for breathing.[4][7][10]

    • If swallowed: Rinse the mouth with water. Do not induce vomiting.[4][11]

    • In all cases of exposure, seek immediate medical attention and have the chemical information or Safety Data Sheet (if available) on hand.[2][7]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of N'-(3-nitrobenzylidene)isonicotinohydrazide.

cluster_prep Preparation cluster_collection Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal start Start: Waste Generation ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood segregate Segregate Waste (Solid, Sharps) fume_hood->segregate container Select Appropriate, Labeled Hazardous Waste Container segregate->container labeling Label Container: 'Hazardous Waste', Full Chemical Name, Hazards, Date container->labeling store Store Sealed Container in Designated Satellite Area labeling->store secondary_containment Use Secondary Containment store->secondary_containment contact_ehs Contact EHS for Pickup secondary_containment->contact_ehs professional_disposal Arrange for Professional Hazardous Waste Disposal contact_ehs->professional_disposal incineration High-Temperature Incineration (Recommended) professional_disposal->incineration end End: Compliant Disposal incineration->end

Caption: Disposal workflow for N'-(3-nitrobenzylidene)isonicotinohydrazide.

References

  • ERG Environmental. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations.
  • Fisher Scientific. (2025, December 18). SAFETY DATA SHEET: Isonicotinic acid hydrazide.
  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • U.S. Environmental Protection Agency. (2025, April 15). Waste, Chemical, and Cleanup Enforcement.
  • CDH Fine Chemical. (n.d.). ISO NICOTINIC ACID HYDRAZIDE CAS NO 54-85-3 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • U.S. Environmental Protection Agency. (2025, March 24). Learn the Basics of Hazardous Waste.
  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste.
  • Oregon OSHA. (n.d.). Preventing Exposure to Hazardous Chemicals in Laboratories.
  • Tokyo Chemical Industry Co., Ltd. (n.d.). Isonicotinic Acid Hydrazide | 54-85-3.
  • Thermo Fisher Scientific. (2025, September 12). SAFETY DATA SHEET.
  • Fisher Scientific. (2025, December 24). SAFETY DATA SHEET: 3-Nitrobenzhydrazide.
  • Benchchem. (2025). Essential Guide to the Proper Disposal of Hydrazine, 1,2-dibenzoyl-1-benzyl-.
  • American Chemistry Council. (n.d.). Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing.
  • Santa Cruz Biotechnology. (n.d.). Isoniazid.
  • Agency for Toxic Substances and Disease Registry (US). (1997, September). Toxicological Profile for Hydrazines.
  • National Research Council (US) Committee on Prudent Practices for Handling, Storage, and Disposal of Chemicals in Laboratories. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version.
  • Occupational Safety and Health Administration. (n.d.). LABORATORY SAFETY OSHA LAB STANDARD.
  • Fisher Scientific. (2025, December 18). SAFETY DATA SHEET: 3-Nitrophenylhydrazine hydrochloride.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
  • Fisher Scientific. (2023, August 23). SAFETY DATA SHEET.
  • Occupational Safety and Health Administration. (n.d.). LABORATORY SAFETY CHEMICAL HYGIENE PLAN.
  • World Health Organization. (1987). Hydrazine (EHC 68, 1987).
  • Benchchem. (2025). Proper Disposal of 4-Chloro-2-iodo-1-nitrobenzene: A Guide for Laboratory Professionals.
  • Arxada. (n.d.). Performance Chemicals Hydrazine.
  • (2016, April 1). SAFETY DATA SHEET.
  • CDH Fine Chemical. (n.d.). 3-NITRO BENZALDEHYDE CAS NO 99-61-6 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • TCI Chemicals. (n.d.). SAFETY DATA SHEET: 3-Nitrophenylhydrazine Hydrochloride.
  • Carl ROTH. (n.d.). Safety Data Sheet: 3-Nitrobenzaldehyde.
  • Public Health England. (2016, January 15). Hydrazine - Incident management.
  • Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals.
  • Loba Chemie. (2015, April 9). 3-NITROBENZALDEHYDE FOR SYNTHESIS MSDS CAS No.
  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide.
  • Benchchem. (2025). Proper Disposal of 3-Acetamido-6-nitrochromen-2-one: A Guide for Laboratory Professionals.
  • U.S. Environmental Protection Agency. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume XI Organic Compounds.
  • Fisher Scientific. (2025, December 22). SAFETY DATA SHEET: 3-Nitrobenzylamine hydrochloride.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.